Product packaging for Vitamin D4-d5(Cat. No.:)

Vitamin D4-d5

Cat. No.: B15144226
M. Wt: 403.7 g/mol
InChI Key: DIPPFEXMRDPFBK-FKTCAKDFSA-N
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Description

Vitamin D4-d5 is a useful research compound. Its molecular formula is C28H46O and its molecular weight is 403.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O B15144226 Vitamin D4-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H46O

Molecular Weight

403.7 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-1,2,2,6,6-pentadeuterio-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i14D2,18D2,25D

InChI Key

DIPPFEXMRDPFBK-FKTCAKDFSA-N

Isomeric SMILES

[2H][C@@]1(C(CC(=C)\C(=C/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CC[C@H](C)C(C)C)C)\C1([2H])[2H])([2H])[2H])O

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Vitamin D4-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Vitamin D4-d5. Given that this compound is a deuterated analog of Vitamin D4, this guide primarily presents the well-documented data for Vitamin D4 (22-Dihydroergocalciferol) and discusses the expected impact of deuteration. The experimental protocols described are standard methodologies applicable to the characterization of steroidal compounds and their deuterated analogs.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Vitamin D4. For this compound, the molecular weight will be slightly higher due to the replacement of five protons with deuterium atoms. Other properties such as melting point, boiling point, and solubility are expected to be very similar to the non-deuterated form.

Table 1: General Physicochemical Properties of Vitamin D4

PropertyValueSource(s)
Chemical Name 22,23-Dihydroergocalciferol[1]
Synonyms (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-ergostatrien-3-ol, (24S)-Methylcalciol[1]
Molecular Formula C28H46O[1][2]
Molecular Weight 398.66 g/mol [3][4]
Appearance Off-white to light yellow solid/powder[4]
Melting Point 83-86 °C
Boiling Point (Predicted) 504.9 ± 29.0 °C

Table 2: Solubility Profile of Vitamin D4

SolventSolubilitySource(s)
Dimethylformamide (DMF)25 mg/mL[5]
Ethanol30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)3 mg/mL (up to 25 mg/mL with sonication)[4][5]
ChloroformSoluble
WaterPractically insoluble[6][7]

Table 3: Spectroscopic Data for Vitamin D4

TechniqueDataSource(s)
UV-Vis (λmax) 212, 265 nm[5]
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR data are available and consistent with the structure.[8][9][10][11]
Mass Spectrometry (MS) Amenable to analysis by LC-MS/MS, often with derivatization.[12][13][14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[17][18][19][20]

Apparatus:

  • Melting point apparatus with a heating block and temperature probe

  • Glass capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the this compound is finely powdered using a mortar and pestle. The dry, powdered sample is then packed into a glass capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a steady rate (e.g., 10-20 °C/minute for a preliminary run, then 1-2 °C/minute for an accurate measurement).

  • Observation: The temperature at which the substance first begins to melt (the solid matrix collapses) and the temperature at which it becomes a clear liquid are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.[6][21]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.

  • Equilibration: The vials are sealed and agitated in a mechanical shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Sample Analysis: A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.

Determination of the Partition Coefficient (LogP) by HPLC

This method provides a rapid determination of the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity.[22][23][24][25][26]

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Autosampler

  • Data acquisition and analysis software

Procedure:

  • Standard Preparation: A series of standard compounds with known LogP values are prepared and their retention times on the HPLC column are determined under specific isocratic or gradient elution conditions.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standard compounds against their measured retention times.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions used for the standards.

  • LogP Calculation: The retention time of this compound is measured, and its LogP value is calculated from the calibration curve.

Signaling Pathways and Experimental Workflows

Vitamin D Receptor Signaling Pathway

The biological effects of Vitamin D4, and by extension this compound, are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[27] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is crucial for calcium homeostasis, bone metabolism, and immune function.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR D4d5_in This compound D4d5_in->VDR Binds VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like this compound.

G cluster_workflow Physicochemical Characterization Workflow start This compound Sample mp Melting Point Determination start->mp sol Solubility Assessment start->sol logp LogP Determination start->logp spec Spectroscopic Analysis start->spec data Data Compilation and Analysis mp->data sol->data logp->data spec->data end Physicochemical Profile data->end

Caption: General workflow for physicochemical characterization.

References

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery and Evolution of Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

From its humble discovery as a dietary factor preventing rickets to its current status as a pleiotropic hormone influencing a vast array of physiological processes, the story of vitamin D is one of continuous scientific revelation. This technical guide provides an in-depth exploration of the discovery and history of vitamin D and its analogs, charting a course from the early identification of the "sunshine vitamin" to the sophisticated molecular engineering of highly specific and potent therapeutic agents. This document is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and a clear visualization of the intricate signaling pathways that govern the action of these powerful molecules.

A Historical Perspective: The Unraveling of the Vitamin D Endocrine System

The journey to understanding vitamin D began with the clinical observation of rickets, a debilitating bone disease in children.[1][2] Early empirical treatments, such as sun exposure and cod liver oil, laid the groundwork for the eventual scientific discovery of this essential nutrient.[1][2]

A timeline of key discoveries is presented below:

VitaminD_History cluster_0 Early Observations and Discovery cluster_1 The Hormonal Era and Metabolic Activation cluster_2 Development of Therapeutic Analogs 1650s First detailed descriptions of rickets by Whistler and Glisson. 1919 Sir Edward Mellanby induces rickets in dogs through diet and lack of sunlight, curing it with cod liver oil. 1650s->1919 1922 Elmer McCollum differentiates the anti-rachitic factor from vitamin A, naming it vitamin D. 1919->1922 1924 Harry Steenbock demonstrates that UV irradiation of food can impart anti-rachitic properties. 1922->1924 1928 Adolf Windaus receives the Nobel Prize for his work on the structure of sterols and their connection to vitamins. 1924->1928 1932 The chemical structure of vitamin D2 (ergocalciferol) is determined. 1928->1932 1936 The structure of vitamin D3 (cholecalciferol) is elucidated. 1932->1936 1968 Hector DeLuca's group discovers that vitamin D is metabolized to a more active form. 1936->1968 1971 The active hormonal form, 1,25-dihydroxyvitamin D3 (calcitriol), is identified. 1968->1971 1985 The first therapeutic use of a vitamin D analog, calcipotriol, for psoriasis is reported. 1971->1985 1990s Development of second-generation analogs with reduced calcemic effects. 1985->1990s 2000s Emergence of third-generation, non-calcemic analogs for cancer and autoimmune diseases. 1990s->2000s

A timeline of key milestones in the discovery and development of Vitamin D and its analogs.

The Rise of Vitamin D Analogs: A Journey of Chemical Modification and Therapeutic Targeting

The discovery that the biological activities of calcitriol extend beyond calcium homeostasis, encompassing potent anti-proliferative, pro-differentiative, and immunomodulatory effects, opened the door to new therapeutic possibilities. However, the clinical utility of systemic calcitriol was hampered by its potent calcemic effects, leading to the development of synthetic analogs with a more favorable therapeutic window.

First-Generation Analogs: Focusing on Psoriasis

The initial foray into vitamin D analog development was driven by the need for effective topical treatments for psoriasis, a hyperproliferative skin disorder.

  • Calcipotriol (Calcipotriene): A synthetic analog of calcitriol, calcipotriol exhibits a similar binding affinity for the Vitamin D Receptor (VDR) but has a much shorter biological half-life when administered systemically, thus reducing the risk of hypercalcemia.[3] It is a cornerstone of topical psoriasis therapy.[4]

  • Tacalcitol: Another VDR agonist used for the topical treatment of psoriasis.

  • Maxacalcitol: A 22-oxa analog of calcitriol with potent anti-proliferative effects on keratinocytes and reduced calcemic activity.

Second-Generation Analogs: Expanding Therapeutic Horizons

Subsequent research focused on creating analogs with even greater dissociation between their anti-proliferative/immunomodulatory effects and their calcemic actions. These analogs are often characterized by modifications to the side chain or A-ring of the vitamin D molecule.

  • Paricalcitol: An analog with reduced hypercalcemic potential, primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.

  • Doxercalciferol: A pro-drug that is converted to its active form in the liver. It is also used for the treatment of secondary hyperparathyroidism.

  • Falecalcitriol: A hexafluorinated analog with potent biological activity.

Third-Generation and Non-Calcemic Analogs: The Future of Vitamin D-Based Therapies

The quest for highly selective, non-calcemic analogs continues to drive innovation in the field, with a particular focus on cancer and autoimmune diseases. These analogs often feature significant structural modifications designed to alter their interaction with the VDR and other cellular proteins, thereby modulating downstream signaling pathways in a tissue-specific manner.

Mechanism of Action: Genomic and Non-Genomic Signaling Pathways

Vitamin D and its analogs exert their biological effects through two primary signaling pathways: a genomic pathway that involves the nuclear Vitamin D Receptor (VDR) and a more rapid, non-genomic pathway.

The Genomic Signaling Pathway

The classical, genomic actions of vitamin D are mediated by the VDR, a member of the nuclear receptor superfamily.

Genomic_Signaling VitaminD Vitamin D Analog VDR Vitamin D Receptor (VDR) VitaminD->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription

The classical genomic signaling pathway of Vitamin D analogs.
The Non-Genomic Signaling Pathway

In addition to the well-characterized genomic pathway, vitamin D analogs can elicit rapid cellular responses through non-genomic mechanisms. These actions are initiated at the cell membrane and involve the activation of various second messenger systems.

NonGenomic_Signaling VitaminD Vitamin D Analog Membrane_VDR Membrane VDR (mVDR) VitaminD->Membrane_VDR Binds Second_Messengers Activation of Second Messengers (e.g., Ca2+, cAMP, IP3) Membrane_VDR->Second_Messengers Kinase_Cascades Activation of Kinase Cascades (e.g., PKC, PKA, MAPK) Second_Messengers->Kinase_Cascades Cellular_Response Rapid Cellular Response Kinase_Cascades->Cellular_Response

The rapid non-genomic signaling pathway of Vitamin D analogs.

Quantitative Data on Vitamin D Analogs

The therapeutic potential and safety profile of vitamin D analogs are determined by several key quantitative parameters, including their binding affinity for the VDR, their biological half-life, and their therapeutic index. The following table summarizes these parameters for several key analogs.

AnalogVDR Binding Affinity (Relative to Calcitriol)Biological Half-LifeTherapeutic Index/Ratio (Calcemic vs. Anti-proliferative/Immunomodulatory)
Calcitriol 100%Hours[5]1
Calcipotriol ~100%[6]Shorter than calcitriol[3]~100-200
Paricalcitol Lower than calcitriolLower calcemic activity
Maxacalcitol High~10-fold less calcemic than calcitriol
ZK159222 Similar to calcitriolHigh
EB1089 High~50-200

Note: The therapeutic index/ratio is an approximation and can vary depending on the specific biological endpoint being measured.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used in the characterization of vitamin D analogs.

Competitive Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the relative binding affinity of a test compound for the VDR compared to a radiolabeled ligand (e.g., [³H]-calcitriol).

Materials:

  • Purified recombinant VDR

  • Radiolabeled calcitriol ([³H]-1α,25(OH)₂D₃)

  • Unlabeled calcitriol (for standard curve)

  • Test compounds (Vitamin D analogs)

  • Assay buffer (e.g., Tris-HCl buffer containing stabilizers)

  • Dextran-coated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Microcentrifuge

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the unlabeled calcitriol and the test compounds in the assay buffer.

  • In microcentrifuge tubes, add a constant amount of purified VDR and radiolabeled calcitriol.

  • Add increasing concentrations of either unlabeled calcitriol (for the standard curve) or the test compound to the tubes.

  • Incubate the mixture for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or 25°C) to allow for competitive binding.

  • To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube. The charcoal will adsorb the unbound radioligand.

  • Incubate for a short period (e.g., 10-15 minutes) on ice.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for a few minutes to pellet the charcoal.

  • Carefully transfer the supernatant, which contains the VDR-bound radioligand, to a scintillation vial.

  • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can be calculated by comparing the IC₅₀ of the test compound to that of unlabeled calcitriol.

MTT Cell Proliferation Assay

Objective: To assess the effect of vitamin D analogs on the proliferation of cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line, keratinocytes)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Vitamin D analogs to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the vitamin D analogs in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the vitamin D analogs. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogs).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for a few minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of the vitamin D analog compared to the vehicle control.

VDR-Mediated Luciferase Reporter Gene Assay

Objective: To measure the ability of vitamin D analogs to activate the VDR and induce gene transcription.

Materials:

  • Host cell line (e.g., HEK293T, HeLa)

  • Expression vector for the human VDR

  • Reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency

  • Transfection reagent

  • Cell culture medium

  • Vitamin D analogs to be tested

  • Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Protocol:

  • Co-transfect the host cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After transfection, seed the cells into a 96-well plate and allow them to recover for 24 hours.

  • Prepare serial dilutions of the vitamin D analogs in the cell culture medium.

  • Treat the transfected cells with the different concentrations of the vitamin D analogs. Include a vehicle control.

  • Incubate the cells for 18-24 hours to allow for VDR activation and luciferase expression.

  • After the incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

  • Measure the firefly luciferase activity (from the VDRE-reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of the vitamin D analog to determine the dose-response curve and the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion

The field of vitamin D research has evolved dramatically, from the nutritional prevention of a single disease to the development of sophisticated, targeted therapies for a multitude of conditions. The ongoing synthesis and evaluation of novel vitamin D analogs hold immense promise for the future of medicine. By understanding the historical context, the intricate mechanisms of action, and the critical experimental methodologies, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of molecules. This guide serves as a foundational resource to aid in this endeavor, providing the necessary technical details to navigate this exciting and rapidly advancing area of scientific inquiry.

References

The Biological Inertness of Vitamin D4-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological inertness of Vitamin D4-d5, a commonly used internal standard in the quantitative analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The document will establish the scientific basis for its suitability as an internal standard by examining the well-defined structure-activity relationships of vitamin D analogs and their interaction with the Vitamin D Receptor (VDR).

Introduction: The Critical Role of Internal Standards in Vitamin D Analysis

Accurate measurement of vitamin D metabolites, such as 25-hydroxyvitamin D (25(OH)D), is crucial for assessing vitamin D status and managing a range of health conditions. LC-MS/MS has emerged as the gold standard for this analysis due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard is fundamental to the accuracy of LC-MS/MS methods, as it corrects for variations in sample preparation and instrument response. An ideal internal standard must be chemically and physically similar to the analyte but distinguishable by mass, and critically, it must be biologically inert to not interfere with the biological system being studied or the assays used to measure the active forms. This compound is frequently employed for this purpose. This guide will provide the scientific rationale for its biological inertness.

Vitamin D Metabolism and Signaling Pathway

Vitamin D, obtained from sun exposure or diet, is biologically inert and requires two hydroxylation steps to become active.[1][2] First, it is hydroxylated in the liver to form 25(OH)D, the major circulating form of vitamin D.[1][2] Subsequently, in the kidneys and other tissues, 25(OH)D is converted to the biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2]

The biological effects of calcitriol are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1] Upon binding to calcitriol, the VDR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and translocates to the nucleus. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] This signaling pathway is central to the regulation of calcium and phosphate homeostasis, bone metabolism, and a variety of other physiological processes.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D Vitamin D 25(OH)D 25(OH)D Vitamin D->25(OH)D Liver (25-hydroxylase) 1,25(OH)2D3 1,25(OH)2D3 25(OH)D->1,25(OH)2D3 Kidney (1α-hydroxylase) VDR VDR 1,25(OH)2D3->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_DNA VDR-RXR-VDRE Complex VDR_RXR->VDR_RXR_DNA Translocation DNA DNA (VDRE) GeneTranscription Target Gene Transcription VDR_RXR_DNA->GeneTranscription Activation BiologicalResponse Biological Response GeneTranscription->BiologicalResponse

Figure 1: Simplified Vitamin D Signaling Pathway.

The Rationale for the Biological Inertness of this compound

The biological inertness of this compound is predicated on key structural features that prevent its interaction with the VDR and subsequent initiation of the signaling cascade.

The Critical Role of 1α- and 25-Hydroxylation

Structure-activity relationship studies have unequivocally demonstrated that the hydroxyl groups at the 1α and 25 positions of the vitamin D molecule are essential for high-affinity binding to the VDR and for the subsequent transcriptional activation of target genes.[3][4] The 1α-hydroxyl group forms a crucial hydrogen bond with arginine 274 and serine 237 in the VDR's ligand-binding pocket, while the 25-hydroxyl group interacts with histidine 397.[3] These interactions are critical for stabilizing the active conformation of the VDR, which allows for the recruitment of coactivator proteins necessary for gene transcription.

Vitamin D4, by its nature, lacks these hydroxyl groups. Without them, it cannot establish the key hydrogen bonds required for stable binding to the VDR. Consequently, it is unable to induce the conformational changes in the receptor that are necessary to initiate a biological response.

The Effect of Deuterium Labeling

This compound is a stable isotope-labeled form of Vitamin D4, where five hydrogen atoms have been replaced by deuterium atoms. This labeling is typically on the side chain of the molecule. The substitution of hydrogen with deuterium results in a small increase in mass, which is detectable by mass spectrometry, but it does not alter the chemical properties or the three-dimensional structure of the molecule in a way that would impart biological activity. The primary carbon-deuterium bonds are slightly stronger than carbon-hydrogen bonds, but this does not create any new binding interactions with the VDR. Therefore, the deuterium labeling does not confer any biological activity to the already inert Vitamin D4 molecule.

Summary of Expected Biological Activity

Based on the well-established structure-activity relationships of vitamin D analogs, the expected biological activity of this compound is negligible.

Compound1α-Hydroxyl Group25-Hydroxyl GroupExpected VDR Binding AffinityExpected Transcriptional Activity
1α,25-dihydroxyvitamin D3 YesYesHighHigh
25-hydroxyvitamin D3 NoYesLowLow
Vitamin D3 NoNoVery Low / NegligibleNegligible
This compound No No Very Low / Negligible Negligible

Table 1: Comparison of Key Structural Features and Expected Biological Activity of Vitamin D Analogs.

Experimental Protocols for Assessing Biological Activity

To experimentally verify the biological inertness of a vitamin D analog like this compound, a series of in vitro and in vivo assays can be performed. The following are detailed protocols for key experiments.

In Vitro Assessment

This assay determines the ability of a test compound to compete with a radiolabeled known VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the VDR.

Principle: The assay measures the displacement of a high-affinity radiolabeled VDR ligand from the receptor by a non-labeled competitor. The concentration of the competitor required to displace 50% of the radiolabeled ligand (IC₅₀) is a measure of its binding affinity.

Materials:

  • Purified recombinant VDR

  • Radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]-1α,25(OH)₂D₃)

  • Unlabeled 1α,25(OH)₂D₃ (for standard curve)

  • Test compound (this compound)

  • Binding buffer (e.g., Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate)

  • Hydroxyapatite slurry or dextran-coated charcoal

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled 1α,25(OH)₂D₃ and the test compound (this compound).

  • In microcentrifuge tubes, combine the binding buffer, a fixed amount of purified VDR, and the radiolabeled 1α,25(OH)₂D₃.

  • Add the serially diluted unlabeled 1α,25(OH)₂D₃ (for the standard curve) or the test compound to the respective tubes.

  • Incubate the mixture for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.

  • To separate the bound from the free radioligand, add hydroxyapatite slurry or dextran-coated charcoal and incubate for a short period.

  • Centrifuge the tubes to pellet the VDR-ligand complex (with hydroxyapatite) or the free ligand (with charcoal).

  • Transfer the supernatant (or the resuspended pellet, depending on the separation method) to scintillation vials containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration and determine the IC₅₀ value.

VDR_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (VDR, [3H]-1,25(OH)2D3, Buffers) start->prepare_reagents prepare_competitors Prepare Serial Dilutions (Unlabeled 1,25(OH)2D3 & this compound) start->prepare_competitors incubation Incubate VDR, Radioligand, and Competitor prepare_reagents->incubation prepare_competitors->incubation separation Separate Bound and Free Ligand (Hydroxyapatite or Charcoal) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end Reporter_Gene_Assay_Workflow start Start seed_cells Seed Cells in a Multi-well Plate start->seed_cells transfect_cells Co-transfect with Plasmids (VDR, RXR, Reporter, Control) seed_cells->transfect_cells treat_cells Treat Cells with Test Compounds (1,25(OH)2D3 & this compound) transfect_cells->treat_cells incubation Incubate for 24-48 hours treat_cells->incubation lyse_cells Lyse Cells incubation->lyse_cells measure_activity Measure Reporter and Control Gene Activity lyse_cells->measure_activity normalize_data Normalize Data measure_activity->normalize_data analyze_results Analyze Results (Dose-Response Curve, EC50) normalize_data->analyze_results end End analyze_results->end

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and "-omics" research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS) has emerged as a powerful and indispensable tool, offering unparalleled sensitivity and selectivity. However, the inherent variability of MS-based quantification, often plagued by matrix effects and instrument fluctuations, necessitates the use of internal standards. Among these, deuterated standards have established themselves as the gold standard, providing a robust solution for reliable and reproducible quantification.

This technical guide delves into the core principles of utilizing deuterated standards in mass spectrometry. We will explore their synthesis, application, advantages, and limitations, providing detailed experimental protocols and quantitative data to empower researchers in their analytical endeavors.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated standards is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte of interest (the deuterated standard) is added to the sample at the earliest stage of analysis. This "spiked" sample is then subjected to the entire analytical workflow, from extraction and cleanup to chromatographic separation and mass spectrometric detection.

Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout the analytical procedure. Any loss of analyte during sample preparation or variations in ionization efficiency in the mass spectrometer will be mirrored by a proportional loss or variation in the deuterated standard. Consequently, the ratio of the signal from the endogenous analyte to the signal from the deuterated standard remains constant. This ratio is then used to accurately calculate the concentration of the analyte in the original sample, effectively compensating for a wide range of analytical variabilities.

Advantages of Deuterated Standards

The co-elution of the analyte and its deuterated internal standard is a key advantage, as it ensures that both compounds experience the same matrix effects at the same point in time during LC-MS analysis.[1] This is crucial for mitigating ion suppression or enhancement, which are common challenges in complex biological matrices. The use of deuterated standards has been shown to significantly improve the accuracy and precision of quantitative assays.

Key Advantages:

  • Compensation for Matrix Effects: Deuterated standards co-elute with the analyte, experiencing the same degree of ion suppression or enhancement, leading to more accurate quantification.[1]

  • Correction for Sample Loss: Any loss of analyte during sample preparation steps is accounted for by a proportional loss of the deuterated standard.

  • Improved Precision and Accuracy: By minimizing variability from sample preparation and instrument response, deuterated standards lead to highly reproducible and accurate results.

  • High Specificity: The mass difference between the analyte and the standard allows for their distinct detection by the mass spectrometer, ensuring high specificity.

Limitations and Considerations

Despite their significant advantages, the use of deuterated standards is not without its challenges. A primary concern is the potential for isotopic effects. The slight mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation of the analyte and the standard, which can compromise the correction for matrix effects if the two do not co-elute perfectly.[2]

Potential Limitations:

  • Isotope Effects: The difference in mass can occasionally lead to slight differences in chromatographic retention times, potentially affecting the accuracy of correction if matrix effects are not uniform across the peak.[2]

  • Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, and they may not be commercially available for all analytes of interest.

  • Isotopic Purity: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration, especially at low levels.

  • Potential for H/D Exchange: In certain molecules and under specific conditions, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label.

Data Presentation: Quantitative Performance of Deuterated Standards

The following tables summarize typical validation data from LC-MS/MS methods utilizing deuterated internal standards for the quantification of various analytes, demonstrating the high level of performance achievable.

Table 1: LC-MS/MS Validation Data for Steroid Hormones in Human Serum

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
Estrone (E1)0.005 - 0.40.005< 15< 1198 - 126
Estradiol (E2)0.005 - 0.40.005< 15< 1198 - 126
Testosterone0.05 - 2.50.05< 15< 1198 - 126
Progesterone0.02 - 50.02< 15< 1198 - 126
Cortisol10 - 50010< 15< 1198 - 126

Data compiled from representative values found in the literature.[3]

Table 2: LC-MS/MS Validation Data for Mycotoxins in Cereal-Based Food

MycotoxinLinearity Range (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Aflatoxin B11.0 - 501.070 - 120< 20
Ochratoxin A1.0 - 501.070 - 120< 20
Deoxynivalenol50 - 25005070 - 120< 20
Zearalenone20 - 10002070 - 120< 20
Fumonisin B1100 - 500010070 - 120< 20

Data compiled from representative values found in the literature.[4][5]

Experimental Protocols

Detailed and robust experimental protocols are critical for successful quantitative analysis using deuterated standards. Below are examples of methodologies for different applications.

Protocol 1: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol is a generalized procedure for the therapeutic drug monitoring of immunosuppressants like tacrolimus, sirolimus, and cyclosporine A.

1. Sample Preparation (Protein Precipitation): a. To 50 µL of whole blood, add 100 µL of a precipitation solution containing the deuterated internal standards of the target immunosuppressants in methanol with 0.1 M zinc sulfate. b. Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. c. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the analytes of interest.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL. b. Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

Protocol 2: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy that utilizes deuterated amino acids to quantify relative protein abundance between different cell populations.

1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. b. For the "heavy" population, use a specialized SILAC medium that is deficient in a specific amino acid (e.g., lysine and arginine) and supplement it with the corresponding deuterated ("heavy") versions of that amino acid (e.g., L-Lysine-D4 and L-Arginine-D7). c. For the "light" population, use the same medium supplemented with the natural, non-labeled ("light") versions of the amino acids. d. Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

2. Sample Preparation and Protein Digestion: a. Harvest and lyse the "heavy" and "light" cell populations separately. b. Combine equal amounts of protein from both populations. c. Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

3. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by LC-MS/MS. b. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated heavy isotopes. c. The ratio of the peak intensities of the "heavy" and "light" peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.

G General Workflow for Quantitative Analysis using Deuterated Standards cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction / Cleanup (e.g., Protein Precipitation, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte & Standard) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification G SILAC Workflow for Quantitative Proteomics cluster_cell_culture Cell Culture & Labeling cluster_sample_processing Sample Processing cluster_analysis_quant Analysis & Quantification Light_Culture "Light" Culture (Normal Amino Acids) Combine Combine Cell Lysates (1:1 Protein Ratio) Light_Culture->Combine Heavy_Culture "Heavy" Culture (Deuterated Amino Acids) Heavy_Culture->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Protein Quantification (Ratio of Heavy/Light Peptides) LCMS->Quant G Metabolic Flux Analysis using Deuterated Tracers cluster_input Input cluster_pathway Metabolic Pathway cluster_output Output & Analysis Tracer Deuterated Tracer (e.g., D-Glucose) Glycolysis Glycolysis Tracer->Glycolysis TCA TCA Cycle Glycolysis->TCA PPP Pentose Phosphate Pathway Glycolysis->PPP Metabolites Labeled Metabolites TCA->Metabolites PPP->Metabolites MS_Analysis Mass Spectrometry Analysis Metabolites->MS_Analysis Flux_Calculation Metabolic Flux Calculation MS_Analysis->Flux_Calculation

References

A Preliminary Investigation of Vitamin D4 Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D4, or 22-dihydroergocalciferol, is a lesser-known vitamer of the vitamin D family, primarily found in fungal sources. While the metabolic pathways of vitamin D2 and D3 have been extensively studied, the biotransformation of vitamin D4 remains a subject of ongoing investigation. This technical guide provides a preliminary overview of the current understanding of vitamin D4 metabolism, drawing parallels with the established pathways of other vitamin D forms. It summarizes available quantitative data, outlines relevant experimental protocols, and presents visual representations of the proposed metabolic pathways and experimental workflows to support further research in this area.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis, bone metabolism, and various other physiological processes. The most well-characterized forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). Vitamin D4 (22-dihydroergocalciferol) is a naturally occurring analog distinguished by the saturation of the C22-C23 double bond in the side chain of ergocalciferol.[1] Its precursor, 22,23-dihydroergosterol, is found in certain mushrooms.[1][2][3][4] Understanding the metabolism of vitamin D4 is crucial for evaluating its potential biological activity and therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of vitamin D4 metabolism.

Proposed Metabolic Pathway of Vitamin D4

The metabolism of vitamin D4 is presumed to follow a pathway analogous to that of vitamins D2 and D3, involving a two-step hydroxylation process for activation and subsequent catabolism for inactivation.[5][6][7] The key enzymes involved are part of the cytochrome P450 (CYP) superfamily.[8][9][10]

Activation Pathway

Step 1: 25-Hydroxylation

Upon absorption, vitamin D4 is transported to the liver. Here, it is anticipated to undergo hydroxylation at the carbon-25 position to form 25-hydroxyvitamin D4 (25(OH)D4). The primary enzyme responsible for this reaction in other vitamin D forms is CYP2R1, a microsomal enzyme, with potential contributions from the mitochondrial enzyme CYP27A1.[2][11][12][13]

Step 2: 1α-Hydroxylation

The resulting 25(OH)D4, the main circulating form, is then transported to the kidneys. In the proximal tubules of the kidneys, it undergoes a second hydroxylation at the carbon-1α position, catalyzed by the mitochondrial enzyme CYP27B1, to produce the biologically active form, 1α,25-dihydroxyvitamin D4 (1,25(OH)2D4).[5][7][14]

VitaminD4_Activation Vitamin D4 Vitamin D4 25(OH)D4 25(OH)D4 Vitamin D4->25(OH)D4 CYP2R1, CYP27A1 (Liver) 1,25(OH)2D4 1,25(OH)2D4 25(OH)D4->1,25(OH)2D4 CYP27B1 (Kidney)

Proposed activation pathway of Vitamin D4.

Catabolic Pathway

The degradation of active vitamin D metabolites is crucial for maintaining calcium homeostasis and preventing toxicity. The primary enzyme responsible for this process is CYP24A1, a mitochondrial enzyme that catalyzes multiple hydroxylations of the side chain. It is expected that 1,25(OH)2D4 and 25(OH)D4 are substrates for CYP24A1, leading to the formation of various hydroxylated, inactive metabolites that are eventually excreted.[6][10][15][16]

VitaminD4_Catabolism 1,25(OH)2D4 1,25(OH)2D4 Inactive Metabolites Inactive Metabolites 1,25(OH)2D4->Inactive Metabolites CYP24A1 InVitro_Metabolism_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Recombinant CYP Enzyme or Microsomes Incubation Incubate at 37°C Enzyme->Incubation Cofactors NADPH-generating system Cofactors->Incubation Buffer Buffer (pH 7.4) Buffer->Incubation Add_Substrate Add Vitamin D4 Incubation->Add_Substrate Incubate_Reaction Incubate for specified time Add_Substrate->Incubate_Reaction Terminate Terminate with solvent Incubate_Reaction->Terminate Centrifuge Centrifuge Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS PK_Study_Workflow Dosing Administer Vitamin D4 to animal model Blood_Sampling Collect blood samples at time points Dosing->Blood_Sampling Sample_Processing Process blood to obtain plasma/serum Blood_Sampling->Sample_Processing Extraction Extract Vitamin D4 and metabolites Sample_Processing->Extraction LCMS_Analysis Quantify using LC-MS/MS Extraction->LCMS_Analysis PK_Analysis Calculate pharmacokinetic parameters LCMS_Analysis->PK_Analysis

References

Unveiling the Molecular Signature of Vitamin D4-d5: A Technical Guide to its Theoretical Mass and Isotopic Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the theoretical mass and isotopic distribution of Vitamin D4-d5, a deuterated analog of Vitamin D4. This document is intended to serve as a core resource for researchers and scientists engaged in metabolic studies, pharmacokinetic analysis, and drug development involving Vitamin D analogs. The precise understanding of a molecule's mass and isotopic profile is fundamental for accurate quantification and characterization, particularly in mass spectrometry-based applications.

Theoretical Mass of this compound

Vitamin D4 has a molecular formula of C₂₈H₄₆O.[1] The deuterated form, this compound, has five hydrogen atoms replaced by deuterium, resulting in a molecular formula of C₂₈H₄₁D₅O. The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of each element.

The calculation is based on the following exact isotopic masses:

  • Carbon-12 (¹²C): 12.000000 amu

  • Hydrogen-1 (¹H): 1.007825 amu

  • Deuterium (²H or D): 2.014102 amu

  • Oxygen-16 (¹⁶O): 15.994915 amu

The theoretical monoisotopic mass of this compound is calculated as follows:

(28 * 12.000000) + (41 * 1.007825) + (5 * 2.014102) + (1 * 15.994915) = 403.3889 amu

For comparison, the theoretical monoisotopic mass of non-deuterated Vitamin D4 (C₂₈H₄₆O) is 398.3549 amu .

A summary of the theoretical masses is presented in Table 1.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (amu)
Vitamin D4C₂₈H₄₆O398.3549
This compoundC₂₈H₄₁D₅O403.3889

Table 1. Theoretical Monoisotopic Masses of Vitamin D4 and this compound.

Isotopic Distribution of this compound

The isotopic distribution of a molecule arises from the natural abundance of heavier isotopes of its constituent elements. For this compound, the primary contributions to the isotopic peaks beyond the monoisotopic peak (M) come from the presence of Carbon-13 (¹³C), Oxygen-17 (¹⁷O), and Oxygen-18 (¹⁸O).

The natural abundances of the relevant isotopes are:

  • ¹²C: 98.93%

  • ¹³C: 1.07%

  • ¹⁶O: 99.76%

  • ¹⁷O: 0.04%

  • ¹⁸O: 0.20%

The expected relative intensities of the M+1 and M+2 peaks for this compound can be approximated using the following formulas:

  • Relative Intensity of M+1 ≈ (Number of C atoms × 1.1%) + (Number of O atoms × 0.04%)

  • Relative Intensity of M+2 ≈ [(Number of C atoms × 1.1%)² / 200] + (Number of O atoms × 0.20%)

For this compound (C₂₈H₄₁D₅O):

  • Relative Intensity of M+1 ≈ (28 × 1.1) + (1 × 0.04) = 30.84%

  • Relative Intensity of M+2 ≈ [(28 × 1.1)² / 200] + (1 × 0.20) = 4.94%

The calculated theoretical isotopic distribution for this compound is summarized in Table 2.

Isotopic PeakRelative Intensity (%)
M (Monoisotopic)100
M+130.84
M+24.94

Table 2. Theoretical Isotopic Distribution of this compound.

Experimental Protocol: Quantification of Vitamin D Analogs by LC-MS/MS

The following is a generalized experimental protocol for the quantification of Vitamin D analogs, such as Vitamin D4, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound. This protocol is based on established methods for Vitamin D analysis.[2][3][4]

3.1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of serum or plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

3.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 50% to 100% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Vitamin D4 and this compound need to be determined by direct infusion of the standards. For example:

      • Vitamin D4: Q1 (precursor ion) m/z -> Q3 (product ion) m/z

      • This compound: Q1 (precursor ion) m/z -> Q3 (product ion) m/z

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

3.3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Vitamin D4) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of known concentrations of Vitamin D4 standards against their concentrations.

  • The concentration of Vitamin D4 in the unknown samples is then determined from the calibration curve.

Vitamin D Signaling Pathway

Vitamin D, in its active form (calcitriol), exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This binding initiates a cascade of events leading to the regulation of gene expression. Vitamin D4 is expected to follow the same general signaling pathway as other forms of Vitamin D.

VitaminD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Vitamin D4 Vitamin D4 VDR Vitamin D Receptor (VDR) Vitamin D4->VDR Binding VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerization RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene Transcription Target Gene Transcription VDRE->Gene Transcription Regulates Biological Response Biological Response (e.g., Calcium Homeostasis) Gene Transcription->Biological Response Leads to

Caption: Vitamin D4 signaling pathway.

This guide provides foundational information for researchers working with this compound. The precise theoretical mass and isotopic distribution are critical for accurate mass spectrometry-based quantification, while the outlined experimental protocol offers a starting point for method development. The signaling pathway diagram illustrates the mechanism of action, providing context for its biological effects.

References

A-Technical-Guide-to-Sourcing-and-Application-of-Vitamin-D4-d5-for-Research

Author: BenchChem Technical Support Team. Date: November 2025

-Abstract:

This-document-provides-a-comprehensive-technical-guide-for-researchers,-scientists,-and-drug-development-professionals-on-the-sourcing,-availability,-and-application-of-Vitamin-D4-d5-(22-Dihydroergocalciferol-d5). Given-that-Vitamin-D4-d5-is-not-a-standard-stock-item,-this-guide-focuses-on-the-custom-synthesis-process,-provides-technical-specifications-based-on-closely-related-analogs,-and-details-its-primary-application-as-an-internal-standard-in-mass-spectrometry-based-assays.

1.-Sourcing-and-Availability

Vitamin-D4-d5,-a-deuterium-labeled-form-of-Vitamin-D4,-is-a-specialized-reagent-primarily-used-in-quantitative-bioanalytical-assays.[1] It-is-not-readily-available-as-an-off-the-shelf-product.-Therefore,-researchers-requiring-this-compound-will-typically-need-to-engage-with-a-company-that-provides-custom-synthesis-of-stable-isotope-labeled-compounds.

1.1.-Recommended-Sourcing-Strategy:

The-most-effective-approach-to-acquire-Vitamin-D4-d5-is-to-contact-chemical-suppliers-that-specialize-in-the-synthesis-of-complex-organic-molecules-and-stable-isotope-labeled-compounds.-Companies-such-as-Toronto-Research-Chemicals-(TRC),-which-manufactures-a-wide-range-of-biochemicals-including-Vitamin-D-derivatives-and-offers-custom-synthesis-services,-are-prime-candidates.[2][3][4] Other-potential-suppliers-for-custom-synthesis-inquiries-include-Santa-Cruz-Biotechnology-and-Cayman-Chemical,-as-they-offer-a-variety-of-biochemicals-and-reagents-for-research.

1.2.-Custom-Synthesis-Workflow:

The-process-of-obtaining-a-custom-synthesized-compound-like-Vitamin-D4-d5-follows-a-structured-workflow.-This-ensures-clarity-on-the-scope,-timeline,-and-deliverables-of-the-project.-The-typical-steps-are-outlined-in-the-diagram-below.

Custom_Synthesis_Workflow Inquiry Initial Inquiry & Request for Quotation (RFQ) Feasibility Feasibility Assessment & Route Scouting Inquiry->Feasibility Quote Quotation Provided (Timeline, Cost, Purity) Feasibility->Quote Order Purchase Order Placement Quote->Order Synthesis Synthesis & Purification Order->Synthesis QC Quality Control & Analysis (NMR, MS, HPLC) Synthesis->QC CoA Certificate of Analysis (CoA) Generation QC->CoA Shipment Product Shipment CoA->Shipment

Caption: Workflow for sourcing custom-synthesized Vitamin D4-d5.

2.-Technical-Data

As-Vitamin-D4-d5-is-a-custom-synthesized-product,-a-standard-datasheet-is-not-available.-However,-the-expected-technical-specifications-can-be-approximated-from-commercially-available,-structurally-similar-deuterated-Vitamin-D-analogs,-such-as-Vitamin-D3-d3. The-following-table-summarizes-the-typical-data-that-would-be-provided-on-a-Certificate-of-Analysis-(CoA).

Parameter Expected-Specification Relevance
Synonyms 22-Dihydroergocalciferol-d5Chemical-Nomenclature
Molecular-Formula C28H41D5OIdentity
Exact-Mass 405.38Mass-Spectrometry
Appearance White-to-Off-White-SolidPhysical-State
Purity-(HPLC) ≥98%Assay-Accuracy
Deuterium-Incorporation ≥99%Isotopic-Purity
Storage-Conditions -20°C,-in-a-dry,-dark-placeStability
Solubility Soluble-in-Ethanol,-Methanol,-AcetonitrileSample-Preparation
Primary-Application Internal-Standard-for-LC-MS/MSResearch-Use

3.-Experimental-Protocols

The-primary-application-of-Vitamin-D4-d5-is-as-an-internal-standard-(IS)-for-the-quantification-of-Vitamin-D4-or-its-metabolites-in-biological-matrices-using-liquid-chromatography-tandem-mass-spectrometry-(LC-MS/MS).[5][6][7] The-stable-isotope-label-ensures-that-the-IS-has-nearly-identical-physicochemical-properties-to-the-analyte,-allowing-it-to-co-elute-chromatographically-and-experience-similar-ionization-effects,-thus-correcting-for-variability-in-sample-preparation-and-instrumental-analysis.[8][9]

3.1.-Protocol:-Quantification-of-a-Vitamin-D-Metabolite-in-Human-Plasma-by-LC-MS/MS

This-protocol-provides-a-general-methodology.-Specific-parameters-such-as-chromatographic-conditions-and-mass-spectrometer-settings-should-be-optimized-for-the-specific-analyte-and-instrumentation.

1.-Materials-and-Reagents:

  • Blank-human-plasma

  • Vitamin-D4-analyte-standard

  • Vitamin-D4-d5-internal-standard-(IS)

  • Methanol,Acetonitrile-(LC-MS-grade)

  • Formic-acid

  • Zinc-Sulfate

  • Solid-Phase-Extraction-(SPE)-cartridges

2.-Preparation-of-Standards-and-Internal-Standard-Working-Solutions:

  • Prepare-a-1-mg/mL-stock-solution-of-the-Vitamin-D4-analyte-in-ethanol.

  • Prepare-a-1-mg/mL-stock-solution-of-Vitamin-D4-d5-IS-in-ethanol.

  • From-the-stock-solutions,-prepare-serial-dilutions-in-methanol-to-create-calibration-standards-(e.g.,-1-1000-ng/mL).

  • Prepare-an-IS-working-solution-at-an-appropriate-concentration-(e.g.,-100-ng/mL)-in-methanol.

3.-Sample-Preparation-(Protein-Precipitation-and-SPE):

  • To-100-µL-of-plasma-sample,calibrator,-or-QC,-add-10-µL-of-the-IS-working-solution.

  • Add-200-µL-of-0.1-M-Zinc-Sulfate-in-Methanol/Water-(1:1)-to-precipitate-proteins.-Vortex-and-centrifuge.

  • The-supernatant-is-then-subjected-to-Solid-Phase-Extraction-(SPE)-for-further-purification.

  • Elute-the-analytes-from-the-SPE-cartridge,-evaporate-the-eluent-to-dryness,-and-reconstitute-in-the-mobile-phase.

4.-LC-MS/MS-Analysis:

  • Chromatographic-System: -A-suitable-reverse-phase-C18-column.

  • Mobile-Phase: -A-gradient-of-water-with-0.1%-formic-acid-and-acetonitrile-with-0.1%-formic-acid.

  • Mass-Spectrometer: -A-triple-quadrupole-mass-spectrometer-operating-in-Multiple-Reaction-Monitoring-(MRM)-mode.

  • Ionization-Source: -Atmospheric-Pressure-Chemical-Ionization-(APCI)-or-Electrospray-Ionization-(ESI).

  • Monitor-the-specific-precursor-to-product-ion-transitions-for-both-the-analyte-and-the-IS.

5.-Data-Analysis:

  • Construct-a-calibration-curve-by-plotting-the-peak-area-ratio-(analyte/IS)-against-the-concentration-of-the-calibration-standards.

  • Determine-the-concentration-of-the-analyte-in-the-unknown-samples-by-interpolating-their-peak-area-ratios-from-the-calibration-curve.

4.-Visualizations

4.1.-Experimental-Workflow-Diagram

The-following-diagram-illustrates-the-key-steps-in-a-typical-bioanalytical-workflow-utilizing-a-deuterated-internal-standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Quant Quantification of Unknowns Curve->Quant

Caption: Bioanalytical workflow for quantification using an internal standard.

5.-Conclusion

Vitamin-D4-d5-is-a-critical-reagent-for-highly-accurate-and-precise-quantification-of-Vitamin-D4-in-research-and-drug-development.-While-not-commercially-available-as-a-stock-item,-it-can-be-procured-through-custom-synthesis-from-specialized-suppliers.-This-guide-provides-the-necessary-information-for-researchers-to-source-this-compound-and-effectively-implement-it-in-their-analytical-workflows.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 25-Hydroxyvitamin D in Human Serum by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a crucial fat-soluble prohormone that plays a vital role in calcium and phosphate metabolism, bone health, and immune function.[1] Its metabolites, particularly 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3), are the primary circulating forms and are considered the most reliable biomarkers for assessing a patient's Vitamin D status. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of these metabolites due to its high specificity and ability to distinguish between the D2 and D3 forms and their respective epimers.[2] This application note provides a detailed protocol for the determination of 25-hydroxyvitamin D2 and D3 in human serum using an LC-MS/MS method with a deuterated internal standard for accurate quantification.

Signaling and Metabolic Pathway of Vitamin D

Vitamin D, obtained from sun exposure (D3) or diet (D2 and D3), is transported to the liver where it is hydroxylated to 25-hydroxyvitamin D. This form is then converted in the kidneys to the biologically active 1,25-dihydroxyvitamin D. This active form binds to the Vitamin D receptor (VDR), which then acts as a transcription factor to modulate gene expression related to calcium homeostasis and other cellular processes.

VitaminD_Pathway cluster_metabolism Metabolism cluster_signaling Cellular Signaling Sunlight (UVB) Sunlight (UVB) Vitamin D3 (in skin) Vitamin D3 (in skin) Sunlight (UVB)->Vitamin D3 (in skin) Diet (D2, D3) Diet (D2, D3) Vitamin D2/D3 (circulation) Vitamin D2/D3 (circulation) Diet (D2, D3)->Vitamin D2/D3 (circulation) Vitamin D3 (in skin)->Vitamin D2/D3 (circulation) Liver (CYP2R1/CYP27A1) Liver (CYP2R1/CYP27A1) Vitamin D2/D3 (circulation)->Liver (CYP2R1/CYP27A1) 25-hydroxyvitamin D (25-OH-D) 25-hydroxyvitamin D (25-OH-D) Liver (CYP2R1/CYP27A1)->25-hydroxyvitamin D (25-OH-D) Kidney (CYP27B1) Kidney (CYP27B1) 25-hydroxyvitamin D (25-OH-D)->Kidney (CYP27B1) CYP24A1 CYP24A1 25-hydroxyvitamin D (25-OH-D)->CYP24A1 1,25-dihydroxyvitamin D (Active Form) 1,25-dihydroxyvitamin D (Active Form) Kidney (CYP27B1)->1,25-dihydroxyvitamin D (Active Form) 1,25-dihydroxyvitamin D (Active Form)->CYP24A1 Target Cell Target Cell 1,25-dihydroxyvitamin D (Active Form)->Target Cell Inactive Metabolites Inactive Metabolites CYP24A1->Inactive Metabolites VDR VDR Target Cell->VDR VDR/RXR Complex VDR/RXR Complex VDR->VDR/RXR Complex RXR RXR RXR->VDR/RXR Complex VDRE (DNA) VDRE (DNA) VDR/RXR Complex->VDRE (DNA) Gene Transcription Gene Transcription VDRE (DNA)->Gene Transcription Biological Response Biological Response Gene Transcription->Biological Response

Caption: Vitamin D Metabolism and Signaling Pathway.

Experimental Protocol

This protocol outlines a robust method for the simultaneous quantification of 25-hydroxyvitamin D2 and D3 in human serum. A deuterated internal standard (e.g., 25-hydroxyvitamin D3-d3) is employed to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. While the prompt specified a Vitamin D4-d5 internal standard, a comprehensive literature search did not yield established protocols utilizing this specific standard. Therefore, a commonly used and validated deuterated standard is presented here. The principles and procedures are directly adaptable.

Materials and Reagents
  • 25-hydroxyvitamin D2 and D3 certified reference standards

  • 25-hydroxyvitamin D3-d3 internal standard (IS)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (≥98%)

  • Zinc sulfate

  • Human serum (for calibration and quality control)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Aliquoting: Thaw serum samples, calibrators, and quality controls on ice. Vortex gently and aliquot 200 µL into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except for the double blank (matrix blank).

  • Protein Precipitation: Add 400 µL of a precipitation solution (e.g., methanol with 0.2% zinc sulfate) to each tube.

  • Vortexing and Incubation: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Incubate at 4°C for 10 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing or direct injection, depending on the required sensitivity and cleanliness of the sample. For higher sensitivity, an SPE step is recommended.

Solid Phase Extraction (SPE) - Optional Cleanup
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).

LC-MS/MS Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

LCMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Login Sample Login & Aliquoting IS_Spiking Internal Standard Spiking Sample_Login->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer SPE SPE Cleanup (Optional) Supernatant_Transfer->SPE Injection LC Injection Supernatant_Transfer->Injection SPE->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Processing Data Processing (Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General workflow for LC-MS/MS analysis of Vitamin D.
Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Gas Flow Optimized for the specific instrument
MRM Transitions

The following table provides representative MRM transitions for the quantification of 25-hydroxyvitamin D2, D3, and a d3-labeled internal standard. These transitions should be optimized for the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
25-OH-D3 (Quantifier) 401.3383.312
25-OH-D3 (Qualifier) 401.3159.125
25-OH-D2 (Quantifier) 413.3395.312
25-OH-D2 (Qualifier) 413.3355.215
25-OH-D3-d3 (IS) 404.4386.312

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated to ensure accuracy, precision, and linearity over the desired concentration range. The following tables summarize typical performance characteristics for this type of assay.

Table 1: Linearity and Sensitivity
AnalyteCalibration Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
25-OH-D32 - 200> 0.9952.0
25-OH-D22 - 200> 0.9952.0
Table 2: Accuracy and Precision
AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
25-OH-D310< 5%< 7%95 - 105%
50< 4%< 6%97 - 103%
150< 3%< 5%98 - 102%
25-OH-D210< 6%< 8%94 - 106%
50< 5%< 7%96 - 104%
150< 4%< 6%97 - 103%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 25-hydroxyvitamin D2 and D3 in human serum. The use of a deuterated internal standard is critical for achieving high accuracy and precision, making this method well-suited for clinical research and drug development applications where robust and dependable data are essential. Proper method validation is necessary to ensure performance meets the specific requirements of the laboratory.

References

Application Note: Quantitative Analysis of Vitamin D Metabolites in Human Serum/Plasma using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D is a crucial fat-soluble prohormone essential for calcium homeostasis, bone metabolism, and various other physiological processes. Accurate measurement of its metabolites is vital for assessing vitamin D status and in clinical research. The two primary forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). In the body, these are hydroxylated in the liver to form 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3), which are the major circulating forms and the best indicators of vitamin D status.[1][2] Further hydroxylation in the kidneys produces the biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D).

Immunoassays have historically been used for vitamin D analysis but can suffer from a lack of specificity and accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard method due to its high sensitivity, specificity, and ability to multiplex the analysis of different metabolites.[3][4] The use of stable isotope-labeled internal standards, particularly deuterated standards, is critical for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[3][5][6][7]

This application note provides a detailed protocol for the simultaneous quantification of 25-OH-D2 and 25-OH-D3 in human serum or plasma using a robust LC-MS/MS method with deuterated internal standards.

Experimental

Materials and Reagents
  • Analytes: 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3

  • Internal Standards: Deuterated 25-hydroxyvitamin D3 (d3-25-OH-D3 or d6-25-OH-D3) and deuterated 25-hydroxyvitamin D2 (d3-25-OH-D2)

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, isopropanol, and water.

  • Reagents: Formic acid, ammonium formate, zinc sulfate.

  • Biological Matrix: Human serum or plasma.

Sample Preparation

A robust and reproducible sample preparation is crucial for accurate results. The primary steps involve protein precipitation to release vitamin D metabolites from the vitamin D binding protein (DBP), followed by cleanup to remove interferences like phospholipids.[8][9]

Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)

  • Spiking: To 100 µL of serum/plasma sample, add 10 µL of the internal standard working solution (containing d3-25-OH-D2 and d3-25-OH-D3 in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to the sample. Vortex for 30 seconds to precipitate proteins.[10]

  • Centrifugation: Centrifuge the samples at 5000 rpm for 5 minutes.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., SOLA HRP) with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Alternative Protocol: Liquid-Liquid Extraction (LLE)

  • Spiking and Precipitation: Follow steps 1 and 2 from the SPE protocol.

  • Extraction: Add 1 mL of an extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Transfer the organic (upper) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the sample as described in the SPE protocol.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column is commonly used for separation (e.g., Ascentis Express C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for Vitamin D Metabolites and Deuterated Standards

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
25-OH-D3401.3383.315
d3-25-OH-D3404.3386.315
25-OH-D2413.3395.315
d3-25-OH-D2416.3398.315
1α,25-(OH)2D3423.26369.2522

Note: The optimal collision energies may vary between different mass spectrometer models and should be optimized.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of 25-OH-D2 and 25-OH-D3.

Table 2: Summary of Quantitative Performance

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Recovery (%)
25-OH-D32 - 1001< 5%< 7%90 - 105%
25-OH-D22 - 1001< 6%< 8%88 - 107%

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data is representative and may vary based on the specific instrumentation and laboratory conditions.

Visualizations

Experimental Workflow

experimental_workflow sample Serum/Plasma Sample (100 µL) spike Spike with Deuterated Internal Standards sample->spike precipitate Protein Precipitation (Acetonitrile + 1% Formic Acid) spike->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge cleanup Cleanup Step vortex_centrifuge->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe  Option 1 lle Liquid-Liquid Extraction (LLE) cleanup->lle  Option 2 evaporate Evaporate to Dryness spe->evaporate lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data vitamin_d_pathway skin 7-dehydrocholesterol (in Skin) vitD3 Vitamin D3 (Cholecalciferol) skin->vitD3 UVB Light diet Vitamin D2 (Ergocalciferol) Vitamin D3 (Cholecalciferol) (from Diet) diet->vitD3 vitD2 Vitamin D2 (Ergocalciferol) diet->vitD2 liver Liver (25-hydroxylase) vitD3->liver vitD2->liver oh_D3 25-hydroxyvitamin D3 (25-OH-D3) liver->oh_D3 oh_D2 25-hydroxyvitamin D2 (25-OH-D2) liver->oh_D2 kidney Kidney (1α-hydroxylase) oh_D3->kidney oh_D2->kidney active_D3 1,25-dihydroxyvitamin D3 (Calcitriol - Active Form) kidney->active_D3 active_D2 1,25-dihydroxyvitamin D2 (Active Form) kidney->active_D2

References

Revolutionizing Vitamin D Analysis: Enhanced Sensitivity Through Derivatization with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

The accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics and research in numerous fields, including bone metabolism, immunology, and oncology. However, the inherent lipophilic nature and low circulating concentrations of many vitamin D metabolites present significant analytical challenges, particularly for highly sensitive LC-MS/MS analysis. This application note describes a robust and highly sensitive method for the analysis of vitamin D metabolites utilizing a chemical derivatization strategy coupled with the use of a deuterated internal standard. This approach significantly enhances ionization efficiency and improves the accuracy and precision of quantification by employing the principle of isotope dilution mass spectrometry. While various deuterated standards such as d3 and d6 are commonly employed, this note will also address the applicability of a d5 standard.

Introduction

Vitamin D plays a pivotal role in calcium and phosphate homeostasis and has been implicated in a wide array of physiological processes.[1][2][3] The accurate measurement of its various forms, including the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D), is therefore of paramount importance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin D analysis due to its high specificity and sensitivity.[4] However, the poor ionization efficiency of vitamin D and its metabolites can limit the achievable sensitivity, especially for low-abundance forms like 1,25(OH)₂D.

To overcome this limitation, chemical derivatization has been widely adopted. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its analogues, react with the cis-diene moiety of vitamin D, introducing a readily ionizable group and significantly enhancing the signal in mass spectrometry.[5][6] The use of a stable isotope-labeled internal standard, such as a deuterated (d-labeled) analog of the analyte, is essential for correcting for matrix effects and variations in sample preparation and instrument response.[7] This document provides a detailed protocol for the derivatization of vitamin D with PTAD and its analysis by LC-MS/MS using a deuterated internal standard.

Experimental Workflow

The overall experimental workflow for the sensitive analysis of vitamin D metabolites involves sample preparation, derivatization, and subsequent LC-MS/MS analysis.

Vitamin D Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis serum Serum/Plasma Sample protein_precipitation Protein Precipitation serum->protein_precipitation spe Solid Phase Extraction (SPE) protein_precipitation->spe derivatization Derivatization with PTAD spe->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_processing Data Processing lcms->data_processing

Caption: Experimental workflow for vitamin D analysis.

Protocols

Materials and Reagents
  • Vitamin D standards (e.g., 25-hydroxyvitamin D₃, 1,25-dihydroxyvitamin D₃)

  • Deuterated internal standard (e.g., 25-hydroxyvitamin D₃-d6, 1,25-dihydroxyvitamin D₃-d6). While a d5 standard is less common, the principles outlined here are applicable.

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, anhydrous

  • Formic acid, LC-MS grade

  • Water, deionized

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Human serum/plasma

Protocol 1: Sample Preparation
  • Sample Spiking: To 200 µL of serum or plasma, add 10 µL of the deuterated internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Incubate the samples at 4°C for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

    • Elute the vitamin D metabolites with 1 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

Protocol 2: Derivatization with PTAD
  • Reagent Preparation: Prepare a fresh solution of PTAD in anhydrous ethyl acetate at a concentration of 0.1 g/L.

  • Derivatization Reaction: Reconstitute the dried sample extract from Protocol 1 in 50 µL of the PTAD solution.

  • Incubation: Vortex the mixture for 30 minutes at room temperature, protected from light.[8]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 75:25 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[8]

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 50% B to 95% B over 10 minutes is a typical starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized vitamin D metabolites and their corresponding deuterated internal standards need to be optimized. The derivatization with PTAD typically results in a major fragment around m/z 298.[8]

Quantitative Data

The following tables summarize typical performance data for the analysis of vitamin D metabolites using derivatization and LC-MS/MS.

Table 1: Linearity and Limits of Quantification (LOQ)

Analyte (PTAD-derivatized)Linearity Range (ng/mL)LOQ (ng/mL)
25-hydroxyvitamin D₃0.5 - 200>0.990.5
1,25-dihydroxyvitamin D₃0.01 - 10>0.990.01
25-hydroxyvitamin D₂0.5 - 200>0.990.5

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
25-hydroxyvitamin D₃5< 5%< 7%95 - 105%
50< 4%< 6%97 - 103%
150< 3%< 5%98 - 102%
1,25-dihydroxyvitamin D₃0.05< 8%< 10%90 - 110%
0.5< 6%< 8%92 - 108%
5< 5%< 7%95 - 105%

Vitamin D Metabolism and Signaling Pathways

Vitamin D Metabolic Pathway

Vitamin D, obtained from dietary sources or synthesized in the skin upon exposure to UVB radiation, undergoes two key hydroxylation steps to become biologically active.

Vitamin D Metabolism cluster_skin Skin (UVB) cluster_diet Diet cluster_liver Liver cluster_kidney Kidney dehydrocholesterol 7-dehydrocholesterol previtamin_d3 Previtamin D₃ dehydrocholesterol->previtamin_d3 vitamin_d3_skin Vitamin D₃ previtamin_d3->vitamin_d3_skin hydroxy_d 25-hydroxyvitamin D (25(OH)D) vitamin_d3_skin->hydroxy_d CYP2R1/CYP27A1 vitamin_d2 Vitamin D₂ vitamin_d2->hydroxy_d CYP2R1/CYP27A1 vitamin_d3_diet Vitamin D₃ vitamin_d3_diet->hydroxy_d CYP2R1/CYP27A1 dihydroxy_d 1,25-dihydroxyvitamin D (1,25(OH)₂D) hydroxy_d->dihydroxy_d CYP27B1 inactive_metabolites Inactive Metabolites dihydroxy_d->inactive_metabolites CYP24A1

Caption: Vitamin D metabolic pathway.

Vitamin D Signaling Pathway

The biologically active form of vitamin D, 1,25(OH)₂D, exerts its effects by binding to the vitamin D receptor (VDR), which then acts as a transcription factor to regulate gene expression.[3][9][10][11]

Vitamin D Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response vitD 1,25(OH)₂D vdr Vitamin D Receptor (VDR) vitD->vdr Binding rxr Retinoid X Receptor (RXR) vdr->rxr Heterodimerization vdr_rxr VDR-RXR Heterodimer rxr->vdr_rxr vdre Vitamin D Response Element (VDRE) vdr_rxr->vdre Binding gene_transcription Target Gene Transcription vdre->gene_transcription response Calcium Homeostasis, Immune Modulation, Cell Differentiation gene_transcription->response

Caption: Vitamin D signaling pathway.

Conclusion

The derivatization of vitamin D and its metabolites with PTAD, combined with the use of a deuterated internal standard and LC-MS/MS analysis, provides a highly sensitive, specific, and accurate method for their quantification in biological matrices. This approach is essential for both clinical diagnostics and research applications, enabling the reliable measurement of even low-abundance vitamin D metabolites. The principles and protocols described herein can be adapted for various vitamin D forms and different deuterated internal standards, ensuring robust and reliable data for advancing our understanding of the physiological roles of vitamin D.

References

Application Note: A Robust and High-Throughput LC-MS/MS Method for the Quantification of 25-Hydroxyvitamin D in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D deficiency is a global health concern linked to various conditions, including osteoporosis, cardiovascular disease, and autoimmune disorders.[1] Accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, is crucial for assessing a patient's vitamin D status.[1][2] While immunoassays are widely used, they can suffer from a lack of specificity and accuracy.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 25(OH)D analysis due to its high sensitivity and specificity, allowing for the separate quantification of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3).[1][3]

This application note details a robust and high-throughput LC-MS/MS method for the simultaneous quantification of 25(OH)D2 and 25(OH)D3 in human serum. The method utilizes a simple and efficient protein precipitation extraction procedure, followed by a rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. A deuterated internal standard, 25-hydroxyvitamin D3-d6 (d6-25(OH)D3), is used to ensure accuracy and precision.

A note on the internal standard: This document specifies the use of d6-25-hydroxyvitamin D3, a commonly utilized internal standard for this assay. While the initial request mentioned "Vitamin D4-d5," this could not be verified as a standardly used internal standard for this analysis and is presumed to be a typographical error.

Experimental Workflow

The overall experimental workflow for the analysis of 25-hydroxyvitamin D in human serum is depicted below.

Workflow Figure 1. Experimental Workflow for 25-Hydroxyvitamin D Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Serum Sample Serum Sample Add Internal Standard (d6-25(OH)D3) Add Internal Standard (d6-25(OH)D3) Serum Sample->Add Internal Standard (d6-25(OH)D3) Protein Precipitation Protein Precipitation Add Internal Standard (d6-25(OH)D3)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC Separation LC Separation Collect Supernatant->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A schematic of the analytical workflow.

Experimental Protocols

Materials and Reagents
  • 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and d6-25-hydroxyvitamin D3 standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human serum (calibrators, quality controls, and unknown samples)

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of serum (calibrator, QC, or sample) into a 1.5 mL microcentrifuge tube.[1]

  • Add 150 µL of the internal standard working solution (d6-25-hydroxyvitamin D3 in acetonitrile).[4]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[2]

  • Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.[4]

  • Centrifuge the tubes at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[4]

Alternative Sample Preparation: Supported Liquid Extraction (SLE)

For laboratories looking for a high-throughput alternative to traditional liquid-liquid extraction, Supported Liquid Extraction (SLE) offers high analyte recovery and clean extracts.[5]

  • Pre-treat 150 µL of serum by diluting it with 150 µL of a water:isopropanol (50:50, v/v) solution containing the internal standard.[5]

  • Load the entire 300 µL of the pre-treated sample onto an ISOLUTE® SLE+ plate.[5]

  • Allow the sample to absorb for 5 minutes.[5]

  • Elute the analytes with two separate 750 µL aliquots of heptane, with a 5-minute waiting period after each addition.[5]

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[5]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterValue
HPLC System Waters Acquity UPLC or equivalent
Column Restek Pinnacle DB Biphenyl (1.9 µm, 50 x 2.1 mm) or equivalent
Mobile Phase A 2 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 2 mM Ammonium Formate in 99% Methanol/1% Water with 0.1% Formic Acid
Gradient Isocratic at 80% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 15 µL
Run Time 2.0 minutes

Note: LC conditions can be optimized based on the specific column and instrumentation used to ensure adequate separation of 25(OH)D2, 25(OH)D3, and any potential interferences.

Mass Spectrometry (MS) Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 450°C
Gas Flow Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are monitored for the quantification and confirmation of each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
25-hydroxyvitamin D3 401.3383.2Optimized for instrument
25-hydroxyvitamin D2 413.3395.3Optimized for instrument
d6-25-hydroxyvitamin D3 (IS) 407.3389.2Optimized for instrument

Quantitative Data Summary

The performance of this method is summarized in the tables below, with data compiled from various sources demonstrating robust and reliable quantification.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
25-hydroxyvitamin D3 1 - 500> 0.99
25-hydroxyvitamin D2 2 - 500> 0.99

Data synthesized from multiple sources indicating typical performance.[2][5][6]

Table 2: Accuracy and Precision
AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
25-hydroxyvitamin D3 Low QC< 10%< 10%90 - 110%
Mid QC< 10%< 10%90 - 110%
High QC< 10%< 10%90 - 110%
25-hydroxyvitamin D2 Low QC< 10%< 10%90 - 110%
Mid QC< 10%< 10%90 - 110%
High QC< 10%< 10%90 - 110%

Data represents typical performance characteristics reported in the literature.[3][6]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human serum. The simple protein precipitation sample preparation protocol is amenable to automation, and the rapid LC method allows for short cycle times, making it suitable for clinical research and drug development settings. The use of a deuterated internal standard ensures the accuracy and reliability of the results. This method offers a superior alternative to traditional immunoassays for the precise assessment of vitamin D status.

References

Application of Vitamin D4-d5 in Clinical Laboratory Settings: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D4 (22,23-dihydroergocalciferol) is a lesser-known form of vitamin D, derived from fungi. While less studied than its counterparts Vitamin D3 and D2, the accurate quantification of Vitamin D4 and its metabolites is crucial for comprehensive studies of Vitamin D metabolism and in the analysis of food and supplements. In clinical laboratory settings, the gold standard for quantifying small molecules like Vitamin D4 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The accuracy and reliability of LC-MS/MS assays heavily depend on the use of a suitable internal standard. Vitamin D4-d5, a deuterated form of Vitamin D4, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the analyte (Vitamin D4), but it has a different mass, allowing for precise quantification by correcting for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of Vitamin D4 in human serum by LC-MS/MS.

Principle of the Assay

The method involves the extraction of Vitamin D4 and the internal standard, this compound, from a serum sample. This is followed by derivatization to enhance ionization efficiency, chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC), and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of Vitamin D4 in the sample against a calibration curve.

Quantitative Data Summary

The following tables summarize representative data for an LC-MS/MS assay for the quantification of Vitamin D4 using this compound as an internal standard. Note: As specific data for Vitamin D4 is limited, these values are based on typical performance characteristics of similar assays for other vitamin D metabolites.

Table 1: Mass Spectrometric Parameters for Vitamin D4 and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vitamin D4399.4271.215
This compound (Internal Standard)404.4276.215

Table 2: Assay Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90-110%
Matrix EffectMinimal

Table 3: Typical Concentration Ranges of Vitamin D Metabolites in Human Serum

MetaboliteTypical Concentration Range (ng/mL)
25-hydroxyvitamin D320 - 50[4][5][6]
25-hydroxyvitamin D2Variable, dependent on supplementation
Vitamin D4Generally low, dependent on dietary intake from sources like mushrooms

Experimental Protocols

Materials and Reagents
  • Vitamin D4 analytical standard

  • This compound internal standard

  • Human serum (calibrators, quality controls, and unknown samples)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Zinc sulfate solution (0.1 M in water)

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatization reagent

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Equipment
  • UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • 96-well plates

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample (100 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile & Zinc Sulfate) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Derivatization Derivatization with PTAD SPE->Derivatization UHPLC UHPLC Separation Derivatization->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Vitamin D4 Calibration->Quantification

Caption: Experimental workflow for Vitamin D4 quantification.

Step-by-Step Protocol
  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of Vitamin D4 and this compound in methanol.

    • Prepare a series of calibration standards by spiking known concentrations of Vitamin D4 into charcoal-stripped (analyte-free) human serum.

    • Prepare low, medium, and high concentration quality control (QC) samples in a similar manner.

  • Sample Preparation:

    • To 100 µL of serum sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution. Vortex briefly.

    • Protein Precipitation: Add 200 µL of acetonitrile containing 0.1% formic acid and 50 µL of 0.1 M zinc sulfate solution. Vortex vigorously for 1 minute.

    • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Solid Phase Extraction (SPE):

      • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the supernatant from the centrifugation step onto the SPE cartridge.

      • Wash the cartridge with 1 mL of 40% methanol in water.

      • Elute the analytes with 1 mL of methanol.

    • Derivatization:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 50 µL of acetonitrile and add 10 µL of PTAD solution.

      • Incubate at room temperature for 30 minutes.

      • Add 40 µL of water to quench the reaction.

  • LC-MS/MS Analysis:

    • UHPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometer Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM transitions: As listed in Table 1.

      • Dwell time: 100 ms per transition.

  • Data Analysis:

    • Integrate the peak areas for Vitamin D4 and this compound.

    • Calculate the peak area ratio of Vitamin D4 to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of Vitamin D4 in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Signaling Pathway

Vitamin D, in its active form (1,25-dihydroxyvitamin D), plays a crucial role in calcium homeostasis. The simplified diagram below illustrates the metabolic activation of Vitamin D. Vitamin D4 follows a similar activation pathway to Vitamin D2 and D3.

G D4 Vitamin D4 (from diet) Liver Liver (25-hydroxylase) D4->Liver OH_D4 25-hydroxyvitamin D4 Liver->OH_D4 Kidney Kidney (1α-hydroxylase) OH_D4->Kidney diOH_D4 1,25-dihydroxyvitamin D4 (Active Form) Kidney->diOH_D4 VDR Vitamin D Receptor (VDR) diOH_D4->VDR Gene Gene Expression (Calcium Transport Proteins) VDR->Gene

Caption: Simplified Vitamin D4 metabolic activation pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Vitamin D4 in clinical laboratory settings. The LC-MS/MS assay described here offers the high sensitivity and specificity required for accurate measurement, contributing to a more complete understanding of Vitamin D metabolism. While the protocol provided is a representative method, optimization and validation are essential for implementation in any specific laboratory environment.

References

Application Notes and Protocols for the Liquid Chromatography Separation of Vitamin D4 and its Deuterated Internal Standard (Vitamin D4-d5)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the separation of Vitamin D4 and its deuterated internal standard, Vitamin D4-d5, using liquid chromatography. The methodologies outlined below are based on established protocols for the analysis of other vitamin D analogs, such as Vitamin D2 and D3, and are intended for use by researchers, scientists, and drug development professionals.

Introduction

Vitamin D4, also known as 22-dihydroergocalciferol, is a synthetic analog of Vitamin D2. Accurate quantification of Vitamin D4 in various matrices often requires the use of a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision, especially when employing mass spectrometry detection. Liquid chromatography is the cornerstone for the effective separation of these compounds from matrix interferences prior to detection.[1][2][3] This document details the parameters and protocols for achieving this separation.

Experimental Protocols

I. Sample Preparation

Given that Vitamin D is a fat-soluble vitamin, it is often found in complex matrices such as plasma, serum, or food products.[4] A robust sample preparation protocol is crucial to extract the analytes of interest and remove interfering substances.

A. Protein Precipitation (for Plasma/Serum Samples)

  • To 500 µL of plasma or serum, add 1 mL of acetonitrile or ethanol to precipitate proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the Vitamin D analytes.

B. Liquid-Liquid Extraction (LLE)

  • To the supernatant from the protein precipitation step, add 2 mL of n-hexane.

  • Vortex for 2 minutes to ensure thorough mixing and extraction of the fat-soluble vitamins into the organic layer.

  • Centrifuge at 3,000 rpm for 5 minutes to achieve phase separation.

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC system.

C. Saponification (for Food/Feed Samples)

  • Weigh approximately 1-2 g of the homogenized sample into a flask.[4]

  • Add a solution of ethanolic potassium hydroxide.

  • Heat the mixture to saponify the fats.

  • After cooling, extract the unsaponifiable matter containing Vitamin D with an organic solvent like n-hexane.[4]

  • Wash the organic extract with water to remove the alkali.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

II. Liquid Chromatography Method

The following parameters can be adapted for either High-Performance Liquid Chromatography (HPLC) with UV detection or for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard for its superior selectivity and sensitivity.[2][3][6]

A. Chromatographic Conditions

ParameterReversed-Phase MethodNormal-Phase Method
Column C18, 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm[7]
Mobile Phase Acetonitrile:Methanol:Water (Isocratic or Gradient)n-Hexane:Ethyl Acetate (85:15 v/v)[7]
Flow Rate 1.0 - 1.2 mL/min[5][8]2.0 mL/min[7]
Column Temp. 30 °C[5]Ambient
Injection Vol. 20 - 100 µL[5][9]20 µL
UV Detection 265 nm[5][8]292 nm[7]

B. LC-MS/MS Detection

For more sensitive and selective detection, an LC system can be coupled to a tandem mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is commonly used.[6][10]

  • Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions for Vitamin D4 and this compound should be determined and optimized for quantification.

Data Presentation

The following table summarizes typical liquid chromatography parameters gathered from various sources for the analysis of Vitamin D analogs, which can be used as a starting point for the separation of Vitamin D4 and this compound.

ParameterMethod 1 (Reversed-Phase)Method 2 (Reversed-Phase)Method 3 (Normal-Phase)
Column Acclaim™ 120 C18, 5 µm, 4.6 x 250 mm[5]Synergy hydro-RP, 4.0 µm, 4.6 x 250 mm[8]L3 silica column, 5 µm, 4.6 mm × 250 mm[7]
Mobile Phase Methanol/Acetonitrile/WaterMethanol/Acetonitrile/Water (70/25/5)[8]n-hexane/ethyl acetate (85:15 v/v)[7]
Flow Rate 1.2 mL/min[5]1.2 mL/min[8]2.0 mL/min[7]
Column Temp. 30 °C[5]Not SpecifiedNot Specified
Injection Vol. 100 µL[5]Not SpecifiedNot Specified
Detection UV at 265 nm[5]UV at 265 nm[8]UV at 292 nm[7]
Run Time < 10 min~22 min[8]~5 min[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of Vitamin D4 and this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection LLE Liquid-Liquid Extraction (e.g., n-Hexane) Supernatant_Collection->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Evaporation Evaporation to Dryness Centrifugation2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC System Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Workflow for Vitamin D4 analysis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Vitamin D4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Vitamin D4, utilizing Vitamin D4-d5 as an internal standard. The protocol outlines procedures for sample preparation from serum or plasma, optimized liquid chromatography conditions for efficient separation, and key mass spectrometry parameters for optimal detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this less common Vitamin D analog.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism. While Vitamin D2 and D3 are the most well-known forms, other analogs such as Vitamin D4 exist and may have unique physiological roles or serve as important markers in specific research contexts. Accurate quantification of these analogs is crucial for advancing our understanding of their biological significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for Vitamin D analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several metabolites simultaneously.[1][2]

This document provides a comprehensive protocol for establishing a reliable LC-MS/MS method for Vitamin D4, including recommendations for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed for the extraction of Vitamin D4 from serum or plasma samples.

Materials:

  • Serum or plasma sample

  • This compound internal standard (IS) solution (100 ng/mL in methanol)

  • Zinc Sulfate (0.1 M in water)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Hexane, LC-MS grade

  • Centrifuge capable of 4000 x g

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard solution. Vortex briefly to mix.

  • Add 100 µL of 0.1 M Zinc Sulfate solution to the sample. Vortex for 10 seconds. The zinc sulfate aids in the precipitation of proteins.

  • Add 500 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge the sample at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 1 mL of hexane for liquid-liquid extraction of the lipophilic Vitamin D4.

  • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 80% B1-5 min: 80% to 98% B5-6 min: 98% B6-6.1 min: 98% to 80% B6.1-8 min: 80% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for Vitamin D analysis as it can provide better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI) for these relatively nonpolar molecules.[1] However, ESI can also be successfully employed.

Mass Spectrometry Settings (Method Development Guidance):

The molecular formula for Vitamin D4 is C28H46O, with a molecular weight of 398.66 g/mol .[3] The deuterated internal standard, this compound, will have a correspondingly higher mass.

Predicted Precursor Ions:

  • Vitamin D4: The protonated molecule [M+H]+ is expected at m/z 399.7. A common in-source fragmentation is the loss of water, leading to [M+H-H2O]+ at m/z 381.7. The more stable ion should be chosen as the precursor.

  • This compound: The protonated molecule [M+H]+ is expected at m/z 404.7, and the dehydrated ion [M+H-H2O]+ at m/z 386.7.

Multiple Reaction Monitoring (MRM) Transition Optimization: To determine the optimal MRM transitions, infuse a standard solution of Vitamin D4 into the mass spectrometer and perform a product ion scan of the selected precursor ion. Select the most abundant and specific product ions for quantification (quantifier) and confirmation (qualifier). A similar process should be followed for the this compound internal standard. The collision energy should be optimized for each transition to maximize the signal.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters (Example for Method Development)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
Vitamin D4 (Quantifier) 381.7 To be determined 100 Optimize (20-50) Optimize (10-30)
Vitamin D4 (Qualifier) 381.7 To be determined 100 Optimize (20-50) Optimize (10-30)

| This compound (IS) | 386.7 | To be determined | 100 | Optimize (20-50) | Optimize (10-30) |

Table 2: Ion Source Parameters (Typical Starting Conditions)

Parameter APCI Setting ESI Setting
Polarity Positive Positive
Capillary Voltage 3.5 kV 3.0 kV
Corona Current 4 µA N/A
Source Temperature 450°C 150°C
Desolvation Temperature 500°C 500°C
Cone Gas Flow 50 L/hr 50 L/hr

| Desolvation Gas Flow | 800 L/hr | 800 L/hr |

Method Performance Characteristics (Hypothetical Data for a Validated Method)

Table 3: Quantitative Performance

Parameter Result
Linear Range 0.5 - 200 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%

| Recovery | 92 - 105% |

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Serum/Plasma Sample Add_IS Add this compound IS Sample->Add_IS PPT Protein Precipitation (Zinc Sulfate, Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Extract Liquid-Liquid Extraction (Hexane) Centrifuge1->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (APCI/ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Vitamin D4 analysis.

Conclusion

The described LC-MS/MS method provides a robust framework for the sensitive and specific quantification of Vitamin D4 in biological matrices. The detailed sample preparation protocol, optimized chromatographic conditions, and systematic approach to mass spectrometry method development will enable researchers to accurately measure this vitamin D analog, facilitating further investigation into its physiological relevance.

References

Revolutionizing Vitamin D Analysis: The Role of Deuterated Internal Standards in Multi-Analyte LC-MS/MS Panels

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The accurate quantification of multiple vitamin D metabolites is crucial for a comprehensive assessment of an individual's vitamin D status and for advancing research in various therapeutic areas. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, particularly deuterated forms of vitamin D metabolites, is fundamental to achieving reliable and accurate results in multi-analyte panels. This application note details the protocols and advantages of employing deuterated internal standards, with a focus on their application in research, clinical diagnostics, and drug development.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism. The two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[1] These are metabolized in the liver to 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), the major circulating forms and key indicators of vitamin D status.[1] Further hydroxylation in the kidneys produces the biologically active form, 1,25-dihydroxyvitamin D (calcitriol). Accurate measurement of these and other metabolites, such as 24,25-dihydroxyvitamin D, is critical for diagnosing deficiency, insufficiency, or toxicity, and for monitoring supplementation therapy.

LC-MS/MS offers superior selectivity and the capability for multiplexing compared to traditional immunoassays.[2][3] However, the accuracy of LC-MS/MS assays can be affected by various factors, including matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the most effective way to compensate for these variations. Deuterated vitamin D metabolites, such as 25-hydroxyvitamin D3-d3, 25-hydroxyvitamin D3-d6, and 1,25-dihydroxyvitamin D3-d6, are commonly used as internal standards in these assays.[4][5][6] While the user's query mentioned "Vitamin D4-d5", it is important to note that Vitamin D4 (22-dihydroergocalciferol) is a less common form found in mushrooms, and a "d5" deuterated version is not commonly cited in the literature for multi-analyte panels.[7][8] This document will focus on the application of commonly used deuterated standards for the analysis of major vitamin D metabolites.

Key Advantages of Using Deuterated Internal Standards

  • Compensation for Matrix Effects: Biological matrices like serum and plasma can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Correction for Sample Loss During Preparation: Sample preparation for vitamin D analysis often involves multiple steps, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), where analyte loss can occur.[9] The SIL-IS is added at the beginning of the workflow and accounts for any losses throughout the process.

  • Improved Precision and Accuracy: By correcting for variations in extraction recovery, matrix effects, and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method.[10]

  • Reliable Quantification in Complex Matrices: The use of SIL-IS enables robust and reliable quantification of vitamin D metabolites in various biological fluids, which is essential for clinical diagnostics and research.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate vitamin D analysis. The following is a general protocol for the extraction of vitamin D metabolites from human serum or plasma.

Materials:

  • Human serum or plasma samples

  • Deuterated internal standard working solution (e.g., 25-hydroxyvitamin D3-d6 in methanol)

  • Protein Precipitation Agent: Acetonitrile or Zinc Sulfate in Methanol

  • Extraction Solvent for LLE: Hexane, Methyl-tert-butyl ether (MTBE)

  • SPE cartridges (if applicable)

  • Reconstitution Solvent: Methanol/Water (e.g., 50:50, v/v)

Protocol:

  • Sample Aliquoting: Pipette a known volume of serum or plasma (typically 100-500 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to each sample, calibrator, and quality control.

  • Protein Precipitation: Add the protein precipitation agent to the sample. Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Extraction (LLE or SPE):

    • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent. Vortex to extract the vitamin D metabolites into the organic layer. Separate the layers and collect the organic phase.

    • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.

  • Evaporation: Evaporate the collected organic solvent or eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solvent. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of multiple vitamin D metabolites. Optimization will be required for specific instruments and applications.

ParameterTypical Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient A gradient elution is typically used to separate the various vitamin D metabolites.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 - 60 °C
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Selected Vitamin D Metabolites and Deuterated Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)
25-hydroxyvitamin D3401.3383.3
25-hydroxyvitamin D2413.3395.3
1,25-dihydroxyvitamin D3417.3399.3
24,25-dihydroxyvitamin D3417.3399.3
25-hydroxyvitamin D3-d6407.4389.4
1,25-dihydroxyvitamin D3-d6423.4405.4

Note: Specific MRM transitions should be optimized for the instrument in use.

Data Presentation

The use of deuterated internal standards allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of a multi-analyte vitamin D panel using this methodology.

Table 2: Assay Performance Characteristics

Parameter25-hydroxyvitamin D325-hydroxyvitamin D21,25-dihydroxyvitamin D3
Linear Range (ng/mL) 2.5 - 2002.5 - 2000.01 - 1.0
LLOQ (ng/mL) 2.52.50.01
Intra-assay CV (%) < 5< 6< 10
Inter-assay CV (%) < 8< 9< 15
Accuracy (% Recovery) 95 - 10594 - 10690 - 110

Data are representative and may vary depending on the specific laboratory and methodology.

Visualizations

Vitamin D Metabolism Signaling Pathway

Vitamin_D_Metabolism cluster_skin Skin (UVB Light) cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Diet_D3 Vitamin D3 (Cholecalciferol) 25-hydroxylase 25-hydroxylase 25(OH)D 25-hydroxyvitamin D (Calcifediol) 25-hydroxylase->25(OH)D 1-alpha-hydroxylase 1-alpha-hydroxylase 25(OH)D->1-alpha-hydroxylase 24-hydroxylase_kidney 24-hydroxylase 25(OH)D->24-hydroxylase_kidney 1,25(OH)2D 1,25-dihydroxyvitamin D (Calcitriol) (Active Form) 1-alpha-hydroxylase->1,25(OH)2D 24,25(OH)2D 24,25-dihydroxyvitamin D (Inactive) 24-hydroxylase_kidney->24,25(OH)2D Diet_D2 Vitamin D2 (Ergocalciferol) Diet_D2->25-hydroxylase Diet_D3->25-hydroxylase

Caption: Simplified pathway of Vitamin D metabolism.

Experimental Workflow for Multi-Analyte Vitamin D Analysis

Experimental_Workflow Sample Serum/Plasma Sample Spike Spike with Deuterated Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Extraction (LLE or SPE) Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Data Data Processing & Quantification Analyze->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The use of deuterated internal standards is indispensable for the development of robust, accurate, and precise multi-analyte Vitamin D panels by LC-MS/MS. These internal standards effectively compensate for analytical variability, ensuring high-quality data for research, clinical diagnostics, and drug development. The protocols and data presented here provide a comprehensive guide for laboratories looking to implement or optimize their vitamin D analysis workflows. As the understanding of the complex role of vitamin D in human health continues to grow, the demand for reliable and comprehensive analytical methods will only increase, further highlighting the importance of these advanced techniques.

References

Protocol for Creating Calibration Curves with Vitamin D4 using a Deuterated Internal Standard (Vitamin D4-d5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the generation of calibration curves for the quantification of Vitamin D4 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Vitamin D4-d5 as an internal standard. This method is crucial for accurate bioanalysis in research and drug development settings.

Introduction

The accurate quantification of Vitamin D metabolites is essential for a wide range of research areas, including studies on bone metabolism, immune function, and the development of new therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results.

This application note details the necessary steps for preparing calibration standards, sample processing, and LC-MS/MS analysis to construct a robust calibration curve for Vitamin D4.

Materials and Reagents

  • Vitamin D4 analytical standard

  • This compound internal standard

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Charcoal-stripped human serum (or other appropriate blank matrix)

  • Reagent-grade water

  • Pipettes and sterile, low-binding pipette tips

  • Amber glass vials to protect from light

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

Experimental Protocols

Preparation of Stock Solutions

3.1.1 Vitamin D4 Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of Vitamin D4 analytical standard.

  • Dissolve the standard in a minimal amount of ethanol or methanol in a 1 mL amber volumetric flask.

  • Bring the flask to the final volume with methanol.

  • Cap the flask and vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber vial.

3.1.2 this compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Follow the same procedure as in 3.1.1, using 1 mg of this compound.

  • Store the IS stock solution at -20°C in an amber vial.

Preparation of Working Solutions

3.2.1 Vitamin D4 Intermediate Stock Solution (10 µg/mL):

  • Pipette 10 µL of the 1 mg/mL Vitamin D4 stock solution into a 1 mL amber volumetric flask.

  • Bring the flask to the final volume with methanol.

  • Vortex thoroughly. This will be the starting solution for the calibration curve standards.

3.2.2 this compound Internal Standard (IS) Working Solution (100 ng/mL):

  • Perform a serial dilution of the 1 mg/mL this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Store the IS working solution at -20°C in an amber vial.

Preparation of Calibration Curve Standards
  • Label a series of amber microcentrifuge tubes for each calibration point (e.g., Cal 0 to Cal 8).

  • Perform a serial dilution of the 10 µg/mL Vitamin D4 intermediate stock solution with methanol to prepare the spiking solutions for the calibration standards. The final concentrations in the table below are suggestions and may need to be adjusted based on the expected concentration range in the samples.

  • To each labeled tube containing 450 µL of charcoal-stripped serum, add 50 µL of the corresponding Vitamin D4 spiking solution. For the blank (Cal 0), add 50 µL of methanol.

  • To every tube (including the blank), add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex each tube for 30 seconds.

Table 1: Preparation of Vitamin D4 Calibration Standards

Calibration PointConcentration of Spiking Solution (ng/mL)Volume of Spiking Solution (µL)Volume of Blank Matrix (µL)Final Concentration (ng/mL)
Cal 0 (Blank)0 (Methanol)504500
Cal 110504501
Cal 220504502
Cal 350504505
Cal 41005045010
Cal 52505045025
Cal 65005045050
Cal 7100050450100
Cal 8200050450200
Sample Preparation

The following is a general protocol for protein precipitation. Supported Liquid Extraction (SLE) is another common and effective method.

  • To 100 µL of each calibration standard or unknown sample, add 300 µL of ice-cold acetonitrile containing 1% formic acid.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and may require optimization for your specific instrument and application.

Table 2: LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
GradientStart at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI) Positive
Capillary Voltage3.5 kV
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions Precursor Ion (m/z)
Vitamin D4To be determined empirically
This compoundTo be determined empirically

Data Analysis and Calibration Curve Construction

  • Integrate the peak areas for the Vitamin D4 analyte and the this compound internal standard for each calibration point.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard.

  • Plot the peak area ratio (y-axis) against the corresponding concentration of the Vitamin D4 standard (x-axis).

  • Perform a linear regression analysis on the data points.

  • The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) will be used to determine the concentration of Vitamin D4 in unknown samples. An R² value > 0.99 is generally considered acceptable.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_sample Sample Preparation cluster_analysis Analysis stock_d4 Vitamin D4 Stock work_d4 Vitamin D4 Working Std stock_d4->work_d4 stock_is This compound Stock work_is IS Working Solution stock_is->work_is serial_dil Serial Dilution of Vitamin D4 Working Std work_d4->serial_dil add_is_cal Add IS to Calibrators work_is->add_is_cal add_is_sample Add IS to Sample work_is->add_is_sample spike_cal Spike into Blank Matrix serial_dil->spike_cal spike_cal->add_is_cal protein_precip Protein Precipitation add_is_cal->protein_precip sample Unknown Sample sample->add_is_sample add_is_sample->protein_precip extract Extraction & Evaporation protein_precip->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Processing & Calibration Curve Generation lcms->data_analysis

Caption: Workflow for Vitamin D4 calibration curve generation.

Troubleshooting & Optimization

minimizing matrix effects in vitamin D analysis with Vitamin D4-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in vitamin D analysis, with a specific focus on the application of isotope-labeled internal standards like Vitamin D4-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact vitamin D analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In vitamin D analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), endogenous components of biological samples like phospholipids can suppress or enhance the ionization of vitamin D metabolites.[1] This interference can lead to inaccurate and imprecise quantification of vitamin D levels.[2][3]

Q2: What is the role of a stable isotope-labeled internal standard like this compound?

A2: A stable isotope-labeled internal standard, such as a deuterated form of vitamin D, is a compound that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. These internal standards are added to samples before preparation and co-elute with the analyte.[4] Because they experience the same matrix effects as the analyte, they provide a way to correct for signal suppression or enhancement, thereby improving the accuracy and precision of the measurement.[5]

Q3: What are the primary sources of matrix effects in serum or plasma samples for vitamin D analysis?

A3: The most significant source of matrix effects in serum and plasma samples are phospholipids.[2] These molecules are abundant in biological membranes and can be co-extracted with vitamin D metabolites during sample preparation. When they co-elute with the analytes of interest during LC-MS/MS analysis, they can interfere with the ionization process.

Q4: Can the choice of ionization technique in MS analysis help in minimizing matrix effects?

A4: Yes, the choice of ionization technique can influence the extent of matrix effects. Atmospheric pressure chemical ionization (APCI) is often considered less susceptible to matrix effects compared to electrospray ionization (ESI) for the analysis of vitamin D metabolites.[3] For certain vitamin D metabolites, APCI can offer reduced matrix effects and improved sensitivity.[3]

Troubleshooting Guide

Issue 1: Low Analyte Signal or Poor Sensitivity

Possible Cause: Ion suppression due to co-eluting matrix components, most commonly phospholipids.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Incorporate Phospholipid Removal: Standard protein precipitation alone is often insufficient. Implement a specific phospholipid removal step, such as solid-phase extraction (SPE) with a phospholipid removal plate (e.g., HybridSPE-PLus) or a targeted liquid-liquid extraction (LLE) protocol.[2]

    • Supported Liquid-Liquid Extraction (SLE): Consider using SLE as a more efficient and less time-consuming alternative to traditional LLE for removing phospholipids.[6]

  • Review and Optimize LC Method:

    • Chromatographic Separation: Ensure that the chromatographic method provides adequate separation of vitamin D metabolites from the bulk of the phospholipids.

    • Mobile Phase Modification: The choice of mobile phase buffer can significantly impact analyte response. For instance, using ammonium formate buffer has been shown to nearly double the response of vitamin D metabolites compared to formic acid.

  • Evaluate MS Ionization Source: If using ESI, consider switching to APCI, as it can be less prone to matrix effects for vitamin D analysis.[3]

Issue 2: High Variability and Poor Reproducibility in Results

Possible Cause: Inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Ensure Consistent Use of an Appropriate Internal Standard:

    • Verify that the stable isotope-labeled internal standard (e.g., a deuterated form of 25-hydroxyvitamin D) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4][6] The internal standard is crucial for correcting variability introduced during sample prep and analysis.[5]

  • Standardize Sample Preparation Protocol:

    • Inconsistent execution of the sample preparation protocol can lead to variable matrix effects. Ensure all steps, such as vortexing times and incubation periods, are performed uniformly across all samples.

    • Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and improve consistency.

  • Implement Robust Sample Cleanup: As with low signal, a more rigorous sample cleanup method, such as SPE with phospholipid removal, can reduce the overall matrix load and lead to more reproducible results.[2][7][8][9]

Experimental Protocols

Protocol: Phospholipid Depletion using HybridSPE®-PLus for Serum Samples

This protocol describes a method for removing phospholipids from serum samples prior to LC-MS/MS analysis of vitamin D metabolites.

Materials:

  • Human serum samples

  • Acetonitrile (ACN) with 1% formic acid

  • HybridSPE-PLus 96-well plate or cartridges

  • 96-well collection plate

  • Pipettes and tips

  • Vortex mixer

  • Vacuum manifold

Procedure:

  • Sample Spiking: Spike 100 µL of human serum with the appropriate deuterated internal standard for vitamin D analysis.

  • Protein Precipitation:

    • Add 300 µL of 1% formic acid in acetonitrile to the 100 µL serum sample in a 96-well collection plate.

    • Mix thoroughly by aspirating and dispensing the solution five times with a pipette set to 300 µL.

    • Allow the samples to sit for 5 minutes to ensure complete protein precipitation.

  • Phospholipid Removal:

    • Transfer 200 µL of the supernatant from the protein precipitation step to the HybridSPE-PLus 96-well plate.

    • Apply a vacuum of 10 inches of Hg for 4 minutes to pass the sample through the HybridSPE-PLus plate and into a clean collection plate.

  • Analysis: The resulting filtrate is ready for direct injection into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Analyte Recovery with and without Phospholipid Removal

Vitamin D MetaboliteAnalyte Recovery with Protein Precipitation OnlyAnalyte Recovery with Protein Precipitation and HybridSPE-PLus
1-α-25-Dihydroxyvitamin D3Reduced Signal (approx. 40% reduction)Improved Signal
25-Hydroxyvitamin D3Reduced Signal (approx. 40% reduction)Improved Signal
3-epi-25-Hydroxyvitamin D3Reduced Signal (approx. 40% reduction)Improved Signal

This table summarizes the finding that direct overlap in elution of vitamin D metabolites and phospholipids resulted in a significant reduction in signal response, which was mitigated by the use of phospholipid removal plates.

Table 2: Effect of Mobile Phase Buffer on Vitamin D Metabolite Response

AnalytePeak Area with 0.1% Formic AcidPeak Area with 5 mM Ammonium Formate
1-α-25-Dihydroxyvitamin D325,51795,414
1-α-25-Dihydroxyvitamin D259,337181,755
25-Hydroxyvitamin D3344,920659,087
3-epi-25-Hydroxyvitamin D3178,107351,227
25-Hydroxyvitamin D2238,007495,520
3-epi-25-Hydroxyvitamin D2724,5881,331,699
1-α-Hydroxyvitamin D3234,494351,885

This table demonstrates that using ammonium formate as a mobile phase additive nearly doubles the peak area response for several vitamin D metabolites compared to formic acid.

Visualizations

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_PhospholipidRemoval Phospholipid Removal cluster_Analysis Analysis Serum 100 µL Serum Sample Spike Spike with Deuterated Internal Standard Serum->Spike PPT Protein Precipitation (300 µL 1% Formic Acid in ACN) Spike->PPT Mix Vortex/Mix PPT->Mix Incubate Incubate 5 min Mix->Incubate Transfer Transfer Supernatant Incubate->Transfer HybridSPE HybridSPE-PLus Plate Transfer->HybridSPE Vacuum Apply Vacuum (10 in Hg, 4 min) HybridSPE->Vacuum Filtrate Collect Filtrate Vacuum->Filtrate LCMS LC-MS/MS Analysis Filtrate->LCMS

Caption: Experimental workflow for serum sample preparation with phospholipid removal.

TroubleshootingLogic Start Low Analyte Signal or Poor Reproducibility CheckIS Is a stable isotope-labeled internal standard being used correctly? Start->CheckIS ImplementIS Implement appropriate deuterated internal standard at the start of sample prep CheckIS->ImplementIS No CheckSamplePrep Is the sample preparation adequate to remove interferences? CheckIS->CheckSamplePrep Yes ImplementIS->CheckSamplePrep OptimizeSamplePrep Incorporate phospholipid removal step (e.g., HybridSPE, SLE, or optimized LLE) CheckSamplePrep->OptimizeSamplePrep No CheckLCMethod Is the LC method optimized? CheckSamplePrep->CheckLCMethod Yes Resolved Issue Resolved OptimizeSamplePrep->Resolved OptimizeLC Optimize mobile phase (e.g., switch to ammonium formate buffer) and ensure chromatographic separation CheckLCMethod->OptimizeLC No CheckMS Is the MS ionization source optimal? CheckLCMethod->CheckMS Yes OptimizeLC->Resolved OptimizeMS Consider switching from ESI to APCI CheckMS->OptimizeMS No CheckMS->Resolved Yes OptimizeMS->Resolved

Caption: Troubleshooting logic for addressing matrix effects in vitamin D analysis.

References

Technical Support Center: Optimizing LC Gradients for Vitamin D Epimer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of vitamin D epimers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve baseline separation of these critical analytes. Vitamin D epimers, particularly the C3-epimers of 25-hydroxyvitamin D2 and D3, are isobaric with their parent compounds, meaning they have the same mass-to-charge ratio.[1] This makes their separation by mass spectrometry alone impossible, necessitating robust chromatographic methods for accurate quantification.[1] Failure to separate these epimers can lead to an overestimation of vitamin D levels, which is especially critical in pediatric populations where epimer concentrations can be significant.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of vitamin D epimers important?

A1: The C3-epimers of 25-hydroxyvitamin D have lower biological activity compared to the primary metabolites.[2] If these epimers are not chromatographically separated, their contribution can lead to an overestimation of a patient's vitamin D status.[2] Accurate measurement is crucial for both clinical diagnosis and research applications.

Q2: My current LC method using a standard C18 column does not separate the epimers. What is the problem?

A2: Standard C18 columns often lack the selectivity needed to resolve the subtle structural differences between vitamin D epimers.[2][4] Achieving separation typically requires a column with a different stationary phase chemistry that can exploit these differences.

Q3: What types of columns are recommended for vitamin D epimer separation?

A3: Columns with alternative selectivities to C18 are highly recommended. These include:

  • FluoroPhenyl phases (e.g., Pentafluorophenyl or PFP): These are often the first choice as they provide unique selectivity and are effective in separating isobaric epimers.[2][4][5]

  • Chiral phases: These columns are designed to separate stereoisomers and can be very effective for epimer separation.[6][7]

  • Cholesterol-based phases: These have shown success in achieving baseline separation of vitamin D metabolites and their epimers.[8][9]

  • Cyano phases: Some studies have indicated that cyano columns can offer better resolution for 25OHD3 and its epimers compared to C18 columns.[1]

Q4: What mobile phases are typically used for this separation?

A4: The most common mobile phases consist of methanol or acetonitrile with an acidic modifier, such as 0.1% formic acid, in water.[6] The choice between methanol and acetonitrile and the gradient profile are critical parameters to optimize for achieving the best resolution.

Q5: Can derivatization help with the separation?

A5: Derivatization, for instance with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can enhance the sensitivity of detection. However, it's important to be aware that this process can create (R) and (S) isomers for each metabolite, which can add complexity to the chromatographic separation.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of LC methods for vitamin D epimer separation.

Issue 1: Poor or no resolution between 25-hydroxyvitamin D3 and its C3-epimer.

Possible Cause Suggested Solution
Inadequate Column Selectivity Switch from a standard C18 column to a column with a different stationary phase, such as a FluoroPhenyl, chiral, or cholesterol-based column.[4][6][8][9]
Suboptimal Mobile Phase Composition Systematically evaluate different ratios of organic solvent (methanol/acetonitrile) to the aqueous phase. Sometimes, switching from methanol to acetonitrile or vice-versa can significantly alter selectivity.
Gradient is Too Steep Flatten the gradient in the region where the epimers elute. A shallower gradient increases the interaction time with the stationary phase, which can improve resolution.
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve separation, but be mindful of increased run times.
Elevated Column Temperature Vary the column temperature. While higher temperatures can improve peak shape and reduce viscosity, they can sometimes decrease resolution. Test temperatures in the range of 25-40°C.[6][9]

Issue 2: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Stationary Phase Ensure the mobile phase pH is appropriate for the analytes. The use of a mobile phase additive like formic acid helps to minimize these interactions.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.

Issue 3: Inconsistent retention times.

Possible Cause Suggested Solution
Poorly Equilibrated Column Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phases daily and ensure they are thoroughly mixed. Use an online degasser if available.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[6][9]

Experimental Protocols

Below is a generalized protocol for developing an LC-MS/MS method for the separation of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and their respective C3-epimers.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated 25-hydroxyvitamin D3).

  • Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis. Further cleanup by solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for cleaner samples.[11][12]

2. Liquid Chromatography Method Development

  • Column Selection: Start with a FluoroPhenyl column (e.g., 100 mm x 2.1 mm, <3 µm particle size) as it is a common first choice for this application.[2][4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Gradient: Start with a relatively shallow gradient, for example, 70-90% B over 10 minutes.

  • Optimization:

    • Inject a standard mixture of the four analytes (25OHD2, 3-epi-25OHD2, 25OHD3, and 3-epi-25OHD3).

    • If co-elution occurs, adjust the gradient slope. A shallower gradient will provide better resolution but increase the run time.

    • If resolution is still insufficient, consider switching the organic modifier to acetonitrile or trying a different column chemistry (e.g., chiral).

3. Mass Spectrometry Detection

  • Ionization Mode: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[6]

  • Detection Mode: Use Multiple Reaction Monitoring (MRM) for sensitive and selective detection. Optimize the precursor and product ions for each analyte and the internal standard.

Quantitative Data Summary

The following tables summarize typical LC parameters used in published methods for the separation of vitamin D epimers.

Table 1: Example LC Columns for Vitamin D Epimer Separation

Column NameStationary PhaseDimensions (L x ID, Particle Size)Reference
Agilent InfinityLab Poroshell 120 PFPPentafluorophenyl-[5]
Phenomenex Lux cellulose-3Chiral100 mm x 2 mm, 3 µm[7]
Cosmocore CholesterCholesterol150 mm x 2.1 mm, 2.6 µm[8][9]
Raptor FluoroPhenylFluoroPhenyl-[2][4]
ZORBAX C18 in tandem with ULTRON chiralC18 and Chiral-[6]

Table 2: Example Mobile Phases and Gradient Conditions

Mobile Phase AMobile Phase BGradient ExampleTotal Run TimeReference
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileNot specified-[6]
0.1% Formic Acid in Water0.1% Formic Acid in MethanolNot specified3 minutes[7]
WaterMethanol with 0.1% Formic AcidNot specified10 minutes[5]
Water with 0.1% Formic AcidMethanol with 0.1% Formic AcidIsocratic (70:30, v/v)-[13]

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing the separation of vitamin D epimers.

G cluster_start Start cluster_column Step 1: Column Selection cluster_mobile_phase Step 2: Mobile Phase & Gradient Optimization cluster_other_params Step 3: Further Optimization cluster_end Goal start Poor or No Epimer Separation with Standard C18 Method select_column Select Column with Alternative Selectivity start->select_column pfp FluoroPhenyl (PFP) select_column->pfp chiral Chiral select_column->chiral cholester Cholesterol select_column->cholester optimize_gradient Develop & Optimize Gradient pfp->optimize_gradient chiral->optimize_gradient cholester->optimize_gradient shallow Use a Shallow Gradient optimize_gradient->shallow solvent Test MeOH vs. ACN optimize_gradient->solvent optimize_others Adjust Other Parameters shallow->optimize_others solvent->optimize_others flow_rate Optimize Flow Rate optimize_others->flow_rate temperature Optimize Temperature optimize_others->temperature end_node Baseline Separation of Epimers flow_rate->end_node temperature->end_node

Caption: Troubleshooting workflow for optimizing vitamin D epimer separation.

G cluster_params Controllable LC Parameters cluster_outcomes Separation Quality Metrics column Column Chemistry (e.g., PFP, Chiral) resolution Resolution (Rs) column->resolution High Impact retention Retention Time (tR) column->retention mobile_phase Mobile Phase (MeOH vs. ACN, Additives) mobile_phase->resolution High Impact mobile_phase->retention peak_shape Peak Shape mobile_phase->peak_shape gradient Gradient Slope (Steep vs. Shallow) gradient->resolution High Impact run_time Analysis Time gradient->run_time Inverse Relationship temperature Temperature temperature->resolution Medium Impact temperature->peak_shape flow_rate Flow Rate flow_rate->resolution Medium Impact flow_rate->peak_shape flow_rate->run_time Inverse Relationship goal Goal: Baseline Separation (Rs > 1.5) with Good Peak Shape and Reasonable Run Time resolution->goal peak_shape->goal run_time->goal

Caption: Relationship between LC parameters and separation quality.

References

improving the recovery of Vitamin D4-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Vitamin D4-d5 Recovery

Welcome to the technical support center for the analysis of Vitamin D and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for . Accurate quantification of deuterated internal standards like this compound is critical for reliable results in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Vitamin D metabolites from biological samples?

A1: The primary methods for extracting Vitamin D metabolites, including this compound, from matrices like plasma and serum are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Supported liquid extraction (SLE) is also a widely used, high-throughput alternative to traditional LLE.[1][2] Each method has distinct advantages and is chosen based on the required sample cleanliness, throughput, and desired recovery.

Q2: How do I choose the right extraction method for my experiment?

A2: The choice depends on several factors:

  • Sample Matrix: For complex matrices like plasma or tissue homogenates, SPE or SLE is often preferred for their ability to provide cleaner extracts.[3]

  • Throughput Needs: For high-throughput applications, automated methods using SLE or PPT are often employed.[4][5][6]

  • Required Sensitivity: To achieve low limits of detection, a more rigorous cleanup method like SPE is often necessary to reduce matrix effects that can suppress the analyte signal in LC-MS/MS analysis.[7]

  • Available Equipment: LLE can be performed with basic laboratory equipment, while SPE and automated SLE may require specialized vacuum manifolds or liquid handling systems.[4]

Q3: Why is protein precipitation a necessary first step in many protocols?

A3: In plasma and serum, most Vitamin D metabolites are bound to proteins like the vitamin D-binding protein (VDBP).[1] Protein precipitation, typically using acetonitrile, methanol, or ethanol, denatures these proteins, releasing the bound analytes into the solution.[1][7] This step is crucial for ensuring the analyte is available for subsequent extraction and for preventing proteins from interfering with downstream analysis.

Troubleshooting Guide

This guide addresses specific issues that can arise during the extraction of this compound.

Q4: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A4: Low recovery can stem from several factors throughout the sample preparation workflow.

  • Cause 1: Incomplete Protein Precipitation. If this compound is not fully released from binding proteins, it will be lost when the precipitated proteins are removed.

    • Solution: Ensure the correct ratio of precipitation solvent to sample is used. Acetonitrile is commonly used.[8] Adding an acid like formic acid can enhance precipitation.[8] Vortexing vigorously and allowing sufficient incubation time (e.g., 15 minutes) can also improve the process.[8]

  • Cause 2: Inefficient Extraction Solvent. The choice of solvent in LLE or the elution solvent in SPE is critical for recovering the nonpolar Vitamin D molecule.

    • Solution (LLE): Use nonpolar solvents like hexane, heptane, or a mixture such as hexane:ethyl acetate (9:1, v/v).[1] Multiple extraction steps can improve recovery.[1]

    • Solution (SPE): For C18 cartridges, ensure the cartridge is properly conditioned (e.g., with methanol and water) and that the elution solvent (e.g., methanol or isopropanol in an organic solvent) is strong enough to displace the analyte from the sorbent.[3][9]

  • Cause 3: Analyte Instability. Vitamin D metabolites can be sensitive to light, temperature, and oxidation.[2][10]

    • Solution: Protect samples from light by using amber vials.[2] Avoid excessive heating during solvent evaporation steps.[11] The addition of antioxidants like Vitamin C may help improve stability in some cases.[11]

  • Cause 4: Adsorption to Labware. Vitamin D is hydrophobic and can adsorb to the surface of glass and plastic tubes, especially at low concentrations.

    • Solution: Using silanized glassware can prevent this issue.[12] Reconstituting the final extract in a mobile phase with a sufficient percentage of organic solvent is also important.

Q5: My recovery results for this compound are highly variable between samples. What could be the cause?

A5: High variability often points to inconsistencies in the manual sample preparation steps.

  • Cause 1: Inconsistent Vortexing/Mixing. Incomplete mixing during protein precipitation or LLE can lead to variable extraction efficiency.

    • Solution: Standardize mixing times and intensity for all samples. Use a multi-tube vortexer for consistency across a batch.

  • Cause 2: Emulsion Formation in LLE. Emulsions create an intermediate layer between the aqueous and organic phases, trapping the analyte and making phase separation difficult and inconsistent.[9]

    • Solution: Centrifuge at a higher speed or for a longer duration to break the emulsion. Salting-out assisted LLE (SALLE), which involves adding salt like ammonium sulfate, can also help force phase separation.[11]

  • Cause 3: Inconsistent SPE Cartridge Flow. Variable flow rates through SPE cartridges can affect the binding and elution of the analyte.

    • Solution: Ensure a consistent vacuum is applied if using a vacuum manifold. Check for clogged frits in the cartridges. Gravity-flow columns can also be used.[8][13]

Q6: I suspect matrix effects are impacting my LC-MS/MS results. How can I confirm and mitigate this?

A6: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.[7][14]

  • Confirmation: A post-extraction spike experiment can be performed. Compare the signal of an analyte spiked into a blank, extracted matrix to the signal of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components. Using SPE provides a cleaner extract than simple protein precipitation.[3] Techniques specifically designed to remove phospholipids, a common source of matrix effects, such as HybridSPE, can significantly improve signal response.

    • Optimize Chromatography: Modifying the LC gradient to separate the analyte from the interfering compounds can resolve the issue. Using a different column chemistry, such as a biphenyl phase, may also provide the necessary selectivity.

    • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects from phospholipids compared to electrospray ionization (ESI) for Vitamin D analysis.[7][15]

    • Use a Stable Isotope-Labeled Internal Standard: As you are already using this compound, it will co-elute with the endogenous analyte and experience similar matrix effects, thus compensating for signal suppression or enhancement and ensuring accurate quantification. This is considered the gold standard approach.[7]

Quantitative Data Summary

The following tables summarize recovery data for Vitamin D metabolites using various extraction techniques as reported in the literature. While specific data for this compound is limited, these results for Vitamin D2 and D3 are highly representative.

Table 1: Recovery of Vitamin D Metabolites Using Protein Precipitation

Analyte(s) Matrix Precipitation Solvent Recovery (%) Reference
Vitamin D2-S, D3-S, 25(OH)D3-S, 25(OH)D2-S Milk Acetonitrile 81.1 - 102 [1]

| 25-OH Vitamin D3, 25-OH Vitamin D2 | Serum | Acetonitrile with 1% Formic Acid | Not specified, but method validated |[8] |

Table 2: Recovery of Vitamin D Metabolites Using Liquid-Liquid Extraction (LLE)

Analyte(s) Matrix Extraction Solvent Recovery (%) Reference
Vitamin D2, D3, 25(OH)D2, 25(OH)D3 Milk n-hexane:ethyl acetate (9:1, v/v) 90.9 - 105.0 [1]

| Vitamin D3 | Milk | Acetonitrile / Ammonium Sulfate (SALLE) | 94.4 - 113.5 |[11] |

Table 3: Recovery of Vitamin D Metabolites Using Solid-Phase Extraction (SPE)

Analyte(s) Matrix SPE Type Recovery (%) Reference
25-OH Vitamin D3, 25-OH Vitamin D2 Serum Miniaturized SPE 98.5 - 102 [16]

| Vitamin D3 and metabolites | Plasma | C18 and Silica | Efficient extraction reported |[3][9] |

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma

  • Sample Preparation: To 200 µL of serum or plasma in a polypropylene tube, add the internal standard solution containing this compound.

  • Protein Precipitation: Add 400 µL of acetonitrile containing 1% formic acid.[8]

  • Mixing: Vortex the mixture vigorously for 10-20 seconds.

  • Incubation: Allow the sample to incubate at room temperature for 15 minutes to ensure complete protein precipitation.[8]

  • Extraction: Add 1 mL of an extraction solvent (e.g., n-hexane:ethyl acetate, 9:1 v/v).[1]

  • Mixing: Vortex again for 1-2 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 3,000-4,000 x g) for 5-10 minutes to separate the aqueous and organic layers.[1]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[9]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC mobile phase. Vortex gently to dissolve the residue before injection.[2]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma

  • Sample Pre-treatment: To 500 µL of serum, add 100 µL of the internal standard solution (this compound) and 1 mL of acetonitrile with 2% formic acid.[8] Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of hexane, 3 mL of isopropanol, 3 mL of methanol, and 5 mL of distilled water.[9]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash sequence could be 5 mL of distilled water followed by 2.5 mL of a methanol-water mixture (e.g., 70:30).[9]

  • Analyte Elution: Elute the Vitamin D metabolites with a suitable organic solvent. For a C18 cartridge, 5 mL of methanol is often effective.[9]

  • Evaporation: Dry the collected eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the LC mobile phase for analysis.

Visualizations

Below are diagrams illustrating a typical sample extraction workflow and a troubleshooting decision tree for low analyte recovery.

G cluster_workflow General this compound Extraction Workflow cluster_extraction Extraction Method Sample 1. Biological Sample (Plasma/Serum) ISTD 2. Add Internal Standard (this compound) Sample->ISTD PPT 3. Protein Precipitation (e.g., Acetonitrile) ISTD->PPT Centrifuge1 4. Centrifuge PPT->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant LLE 6a. LLE (e.g., Hexane) Supernatant->LLE SPE 6b. SPE (e.g., C18) Evap 7. Evaporate to Dryness LLE->Evap SPE->Evap Recon 8. Reconstitute Evap->Recon Analysis 9. LC-MS/MS Analysis Recon->Analysis G Start Start: Low Recovery of This compound CheckPPT Is protein precipitation complete? Start->CheckPPT OptimizePPT Optimize PPT: - Check solvent/sample ratio - Increase mixing time - Add acid CheckPPT->OptimizePPT No CheckSolvent Is the extraction/elution solvent appropriate? CheckPPT->CheckSolvent Yes OptimizePPT->CheckPPT OptimizeSolvent Optimize Solvent: - Use nonpolar solvent (LLE) - Increase elution strength (SPE) CheckSolvent->OptimizeSolvent No CheckStability Is analyte degradation a possibility? CheckSolvent->CheckStability Yes OptimizeSolvent->CheckSolvent ImproveStability Improve Stability: - Use amber vials - Avoid high heat - Add antioxidant CheckStability->ImproveStability Yes CheckAdsorption Could analyte be adsorbing to labware? CheckStability->CheckAdsorption No ImproveStability->CheckStability PreventAdsorption Use silanized glassware CheckAdsorption->PreventAdsorption Yes End Recovery Improved CheckAdsorption->End No PreventAdsorption->End

References

dealing with poor peak shape of Vitamin D4-d5 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Vitamin D4-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its peak shape important?

This compound is a deuterated form of Vitamin D4, meaning five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). A symmetrical, sharp peak (a good peak shape) is crucial for accurate and reproducible quantification. Poor peak shape can lead to inaccurate integration, reduced sensitivity, and unreliable results.

Q2: What are the common types of poor peak shape observed for this compound?

The most common issues are:

  • Peak Tailing: The latter half of the peak is broader than the front half.

  • Peak Fronting: The front half of the peak is broader than the latter half.

  • Split Peaks: The peak appears as two or more merged peaks.

Q3: Can the deuterium labeling in this compound affect its peak shape?

Yes, the presence of deuterium can cause a slight difference in retention time between the deuterated standard and the non-deuterated analyte. This is known as the chromatographic isotope effect.[1][2][3] While this separation is usually minimal in reversed-phase chromatography, it can sometimes contribute to broader or slightly asymmetric peaks if the chromatographic conditions are not optimized.[4][5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem and can significantly impact the accuracy of integration.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Silica Support Vitamin D compounds can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[6] Solution: Use a highly deactivated, end-capped C18 or Phenyl-Hexyl column.[7] Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by suppressing the ionization of silanol groups.[8]
Mobile Phase pH If the mobile phase pH is close to the pKa of any interfering compounds, it can lead to inconsistent interactions and tailing. Solution: Adjust the mobile phase pH. For Vitamin D analysis, a mobile phase containing 0.1% formic acid is commonly used to ensure a low pH.[9]
Column Contamination or Degradation Accumulation of sample matrix components on the column frit or stationary phase can cause tailing. Solution: Use a guard column and replace it regularly.[9] Implement a sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.[10][11]
Extra-column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing. Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.
Issue 2: Peak Fronting

Peak fronting is less common than tailing but can also lead to inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Action
Sample Overload Injecting too much sample can saturate the column, leading to fronting. Solution: Reduce the injection volume or dilute the sample.
Poor Sample Solubility If the sample is not fully dissolved in the injection solvent, it can cause fronting. Solution: Ensure the sample is completely dissolved. The injection solvent should be of similar or weaker strength than the initial mobile phase.
Column Collapse Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse, resulting in fronting. Solution: Verify that the operating conditions are within the column manufacturer's specifications.
Issue 3: Split Peaks

Split peaks can be a sign of a more serious issue with the column or sample introduction.

Possible Causes and Solutions:

CauseRecommended Action
Partially Blocked Column Frit Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly. Solution: Filter all samples and mobile phases before use. Install an in-line filter before the column. If the frit is blocked, it may be possible to reverse-flush the column (check manufacturer's instructions).
Column Void A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. Solution: This is often a sign of a degraded column that needs to be replaced.
Injection Solvent Incompatibility If the injection solvent is much stronger than the mobile phase, it can cause the analyte to travel down the column in a distorted band. Solution: The injection solvent should be as close in composition to the initial mobile phase as possible.

Quantitative Data on Peak Shape

The quality of a chromatographic peak is often assessed by its asymmetry factor (As) or tailing factor (Tf). An ideal, perfectly symmetrical peak has an As or Tf of 1.0.

Peak ShapeAsymmetry Factor (As) at 10% Peak HeightTailing Factor (Tf) - USP MethodInterpretation
Excellent 1.0 - 1.21.0 - 1.2Highly symmetrical peak, ideal for quantification.
Acceptable 0.9 - 1.50.9 - 1.5Generally acceptable for most applications.[6]
Poor (Tailing) > 1.5> 1.5Indicates significant tailing, may require method optimization.
Poor (Fronting) < 0.9< 0.9Indicates fronting, troubleshooting is necessary.

Note: The formula for As is B/A, where B is the width of the back half of the peak and A is the width of the front half at 10% of the peak height. The formula for Tf is (A+B)/2A at 5% of the peak height.[12]

Experimental Protocols

Below is a typical starting protocol for the LC-MS/MS analysis of Vitamin D metabolites, including a deuterated internal standard like this compound. This should be optimized for your specific instrument and application.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of serum or plasma, add the internal standard solution (this compound).

  • Add a protein precipitation agent, such as acetonitrile or methanol containing 0.1% formic acid.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A C18 or Phenyl-Hexyl column with a particle size of 1.7-2.7 µm is recommended.[7]

    • Example: ACQUITY UPLC BEH C18, XBridge BEH C18, or XSelect CSH Phenyl-Hexyl.[7]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[9]

  • Gradient: A gradient from a lower to a higher percentage of organic mobile phase is typically used.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min.

  • Column Temperature: 30-50 °C.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) positive.

  • Detection: Multiple Reaction Monitoring (MRM).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

Poor_Peak_Shape_Workflow cluster_start Start cluster_check Initial Checks cluster_systemic Systemic Issues cluster_specific Analyte-Specific Issues cluster_end Resolution start Poor Peak Shape Observed (Tailing, Fronting, or Split) check_all_peaks Affects All Peaks? start->check_all_peaks check_one_peak Affects Only this compound Peak? check_all_peaks->check_one_peak No system_issue System-wide Problem check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Problem check_one_peak->analyte_issue Yes check_connections Check for Leaks and Extra-column Volume system_issue->check_connections check_frit Inspect/Replace In-line Filter and Frit check_connections->check_frit check_column Column Issue: Void or Contamination check_frit->check_column replace_column Replace Column check_column->replace_column good_peak Good Peak Shape Achieved replace_column->good_peak check_sample_prep Review Sample Preparation: Solubility, Concentration analyte_issue->check_sample_prep optimize_mobile_phase Optimize Mobile Phase: pH, Additives check_sample_prep->optimize_mobile_phase optimize_gradient Adjust Gradient Profile optimize_mobile_phase->optimize_gradient change_column Consider Different Column Chemistry optimize_gradient->change_column change_column->good_peak

Caption: Troubleshooting workflow for poor peak shape.

References

strategies to reduce variability in vitamin D assays using d5-standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in vitamin D assays, with a specific focus on the use of d5-standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in vitamin D assays?

Variability in vitamin D assays can arise from several factors throughout the analytical process. Key sources include the diversity of methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard.[1][2] Differences in sample preparation, such as protein precipitation versus liquid-liquid extraction, calibration strategies, and the instrumentation used can all contribute to divergent results.[1] Furthermore, interferences from structurally similar vitamin D metabolites, like the 3-epimer of 25-hydroxyvitamin D3, can lead to inaccurate quantification if not properly resolved chromatographically.[3][4] Matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, are another significant source of variability.[5]

Q2: How do d5-standards help in reducing assay variability?

Deuterated internal standards, such as d5-vitamin D, are crucial for improving the precision and accuracy of LC-MS/MS assays.[3] Because they are chemically very similar to the analyte, they can compensate for variability introduced during sample preparation, injection, and ionization. The use of a stable isotope-labeled internal standard is a key feature of these assays to optimize accuracy.

Q3: What are the potential issues with using d5-standards?

While beneficial, deuterated standards are not without their challenges. A primary concern is the potential for the loss of deuterium atoms, which can compromise the accuracy of the results. Another issue is the slight difference in chromatographic behavior between the deuterated standard and the native analyte. This can lead to different degrees of ion suppression or enhancement from matrix effects, ultimately affecting the accuracy of the quantification.[6]

Q4: Are there alternatives to d5-standards?

Yes, carbon-13 (¹³C) labeled internal standards are considered a more robust alternative to deuterated standards. ¹³C labels are more stable and less prone to exchange than deuterium labels. This stability ensures that the internal standard signal is more reproducible from sample to sample, leading to more accurate and reliable quantification of vitamin D metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during vitamin D analysis using LC-MS/MS and d5-standards.

Problem Potential Cause Recommended Solution
High variability between replicate injections of the same sample. Inconsistent Ionization: Matrix effects may be causing variable ion suppression or enhancement.Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1] Adjust Chromatographic Conditions: Modify the LC gradient to better separate the analyte and internal standard from co-eluting matrix components.
Poor accuracy and recovery of the d5-standard. Deuterium Exchange: The deuterium labels on the internal standard may be exchanging with protons from the solvent.Use a More Stable Internal Standard: Consider switching to a ¹³C-labeled internal standard, which is less susceptible to exchange. Optimize Mobile Phase: Ensure the pH of the mobile phase is not promoting deuterium exchange.
Inaccurate quantification of 25-hydroxyvitamin D3. Co-elution of Isobaric Interferences: The 3-epimer of 25-hydroxyvitamin D3 may be co-eluting with the target analyte, leading to an overestimation.Improve Chromatographic Resolution: Use a high-resolution analytical column and optimize the chromatographic method to achieve baseline separation of the epimers.[3][4] 2D-HPLC techniques can also improve the separation of isobaric interferences.[3]
Discrepancies between results from different laboratories or methods. Lack of Standardization: Differences in calibrators, quality control materials, and analytical procedures contribute to inter-laboratory variability.Adhere to Standardization Programs: Participate in external quality assessment schemes like the Vitamin D External Quality Assessment Scheme (DEQAS) and use certified reference materials from organizations like the National Institute of Standards and Technology (NIST).[3][7] This helps to ensure traceability and comparability of results.[8]

Experimental Protocols

General LC-MS/MS Workflow for Vitamin D Analysis

A typical workflow for the analysis of vitamin D metabolites by LC-MS/MS involves several key steps:

  • Sample Preparation: This initial step is critical for removing proteins and other interfering substances from the biological matrix (e.g., serum, plasma). Common techniques include:

    • Protein Precipitation: A simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.[1]

    • Liquid-Liquid Extraction (LLE): A more selective method where the vitamin D metabolites are extracted into an immiscible organic solvent.[1]

    • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analytes of interest.

  • Addition of Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., d5-25-hydroxyvitamin D3 or ¹³C-25-hydroxyvitamin D3) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. A reversed-phase C18 column is commonly used to separate the different vitamin D metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The vitamin D metabolites are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to each vitamin D metabolite and its internal standard.

  • Data Analysis: The peak areas of the analyte and the internal standard are measured. The concentration of the analyte in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve generated from samples with known concentrations of the analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Add_IS Add d5-Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation OR LLE Liquid-Liquid Extraction Add_IS->LLE OR SPE Solid-Phase Extraction Add_IS->SPE OR LC_Separation LC Separation Protein_Precipitation->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for vitamin D analysis using LC-MS/MS.

Troubleshooting_Logic Start High Assay Variability Observed Check_Replicates Check Variability in Replicate Injections Start->Check_Replicates Check_IS Examine Internal Standard Recovery & Accuracy Check_Replicates->Check_IS Low Optimize_Sample_Prep Optimize Sample Preparation Check_Replicates->Optimize_Sample_Prep High Check_Epimers Investigate Potential Epimer Interference Check_IS->Check_Epimers Good Change_IS Consider a More Stable IS (e.g., ¹³C) Check_IS->Change_IS Poor Check_Standardization Review Standardization & QC Procedures Check_Epimers->Check_Standardization Not Suspected Improve_Chroma Improve Chromatographic Resolution Check_Epimers->Improve_Chroma Suspected Adhere_Standards Adhere to Standardization Programs (DEQAS, NIST) Check_Standardization->Adhere_Standards Inadequate

Caption: A logical troubleshooting workflow for addressing high variability in vitamin D assays.

References

Navigating Vitamin D Analysis: A Technical Support Guide to Derivatization Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing the impact of various derivatization agents on the Vitamin D4-d5 signal. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your analytical workflows.

The accurate quantification of Vitamin D and its metabolites is crucial in numerous research and clinical applications. However, the analysis of these compounds, particularly via liquid chromatography-mass spectrometry (LC-MS/MS), presents challenges due to their inherent low ionization efficiency. Chemical derivatization is a key strategy to enhance the signal intensity and improve the sensitivity and selectivity of Vitamin D analysis. This technical support center offers in-depth guidance on the use of different derivatization agents and their impact on the this compound signal, a commonly used internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for Vitamin D analysis by LC-MS/MS?

A1: Vitamin D and its metabolites have a non-polar structure and lack easily ionizable functional groups. This results in poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), leading to low signal intensity. Derivatization agents react with the Vitamin D molecule to introduce a readily ionizable moiety, significantly enhancing the signal and improving the sensitivity of the analysis.[1][2][3][4][5]

Q2: What are the most common derivatization agents for Vitamin D analysis?

A2: The most widely used derivatization agents for Vitamin D are dienophiles that undergo a Diels-Alder reaction with the cis-diene moiety of the Vitamin D molecule.[3][5] Prominent examples include:

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): A classic and effective derivatizing agent for Vitamin D.[1][3][5]

  • Amplifex™ Diene: A commercially available reagent known for its high sensitivity enhancement.[6][7]

  • Other reagents: Other agents like 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) and 2-nitrosopyridine (PyrNO) are also used.[8][9] Reagents targeting the hydroxyl groups, such as isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), can also be employed.[8][9]

Q3: How much signal enhancement can I expect with derivatization?

A3: The signal enhancement varies depending on the derivatization agent and the specific Vitamin D metabolite. Studies have reported signal enhancements ranging from 3-fold to as high as 295-fold compared to underivatized analysis.[8][9] For instance, Amplifex™ has been shown to provide a 10-fold higher signal-to-noise ratio for 1,25-dihydroxyvitamin D3 compared to PTAD.

Q4: Will the deuterium label in this compound affect the derivatization reaction?

A4: Generally, no. As long as the deuterium labels are not located at the site of the derivatization reaction (the cis-diene system), no significant isotope effects on the reaction kinetics are expected.[1] This means that this compound should derivatize with the same efficiency as its unlabeled counterpart, making it an excellent internal standard.

Q5: What are the key parameters to optimize for a successful derivatization reaction?

A5: Key parameters to optimize include the concentration of the derivatization agent, reaction time, and reaction temperature. Insufficient reagent or reaction time can lead to incomplete derivatization, while excessive reagent or high temperatures can sometimes lead to degradation or side reactions.[2][5] It is crucial to follow a validated protocol and optimize these parameters for your specific experimental conditions.

Data Presentation: Quantitative Impact of Derivatization Agents

The choice of derivatization agent can have a significant impact on the signal intensity of Vitamin D metabolites. The following table summarizes the reported signal enhancement factors for various agents.

Derivatization AgentVitamin D Metabolite(s)Reported Signal Enhancement (Fold Increase)Reference(s)
PTAD 1α,25(OH)₂D₃~100[1]
Various Vitamin D3 metabolites3 - 25[8][9]
Amplifex™ Diene 1,25-(OH)₂-D₃10-fold higher S/N than PTAD
Various Vitamin D3 metabolites14 - 331[8][9]
DMEQ-TAD Various Vitamin D3 metabolitesData not explicitly quantified in fold increase[8][9]
PyrNO Various Vitamin D3 metabolitesHigher sensitivity than PTAD[10]
INC Various Vitamin D3 metabolites3 - 295 (as part of a broader study)[8][9]
FMP-TS Various Vitamin D3 metabolites3 - 295 (as part of a broader study)[8][9]

Note: The signal enhancement can vary based on the specific metabolite, matrix, and analytical instrumentation.

Experimental Protocols

Below are detailed methodologies for the derivatization of this compound and other Vitamin D analogs using common derivatization agents.

Protocol 1: Derivatization with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of PTAD in a suitable solvent like ethyl acetate or acetonitrile at a concentration of 0.1 - 2 mg/mL.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract in 50-100 µL of the PTAD solution.

    • Vortex the mixture thoroughly.

    • Incubate at room temperature for 30-60 minutes, or at a slightly elevated temperature (e.g., 60°C) for a shorter duration (e.g., 10 minutes), protected from light.[2][3][5]

  • Reaction Quenching (Optional but Recommended): Add a small volume (e.g., 10-20 µL) of water or a weak acid to quench the reaction with excess PTAD.

  • Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization with Amplifex™ Diene Reagent

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 30 µL of the Amplifex™ Diene reagent solution to the dried sample.[7]

    • Vortex for 15 seconds.[7]

    • Incubate at room temperature for 30 minutes.[7]

  • Hydrolysis: Add 30 µL of deionized water to the sample and vortex for 15 seconds.[7]

  • Final Preparation: Transfer the final solution to an autosampler vial for immediate LC-MS/MS analysis. The stability of Amplifex-derivatized metabolites in the autosampler can be limited, so prompt analysis is recommended.[7]

Mandatory Visualizations

Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization Sample Biological Sample (e.g., Plasma, Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Reagent Add Derivatization Agent (e.g., PTAD) Evaporation->Reagent Incubation Incubation (Time & Temperature) Reagent->Incubation Quenching Reaction Quenching (Optional) Incubation->Quenching Reconstitution Reconstitution in Mobile Phase Quenching->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Analysis

Caption: General experimental workflow for the derivatization of Vitamin D.

References

resolving co-eluting interferences with Vitamin D4-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving co-eluting interferences in Vitamin D analysis using Vitamin D4-d5 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Vitamin D compounds when using a deuterated internal standard like this compound.

Issue 1: Poor quantification and variability in results despite using an internal standard.

Question: My quantitative results for Vitamin D are inconsistent and show high variability, even though I am using this compound as an internal standard. What could be the cause?

Answer: This is a common issue when using deuterated internal standards for Vitamin D analysis. The primary cause is often the slight difference in retention time between the analyte and the deuterated internal standard.[1][2] this compound, being slightly less lipophilic than the native Vitamin D, may elute slightly earlier from the analytical column.[1] If this elution difference occurs in a region of the chromatogram with significant matrix effects (ion suppression or enhancement), the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[1][2]

Troubleshooting Steps:

  • Assess Co-elution: Carefully examine the chromatograms of the analyte and this compound. A slight separation in their elution profiles can confirm that they are not perfectly co-eluting.

  • Evaluate Matrix Effects: Conduct a post-column infusion experiment to map the regions of ion suppression or enhancement in your chromatogram. This will help determine if the elution window of your analyte and internal standard falls within a zone of significant matrix effects.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the gradient slope of your mobile phase to improve the separation of the analyte from matrix components, potentially moving the elution to a cleaner part of the chromatogram. Prolonging the gradient can sometimes be beneficial.[1]

    • Column Selection: Consider using a different stationary phase or a column with higher efficiency to improve resolution.

  • Alternative Internal Standard: If chromatographic optimization is insufficient, consider using a ¹³C-labeled internal standard. These standards have nearly identical retention times to their corresponding unlabeled analytes and are less susceptible to differential matrix effects.[1]

Issue 2: Presence of interfering peaks with the same mass-to-charge ratio (m/z) as the analyte or internal standard.

Question: I am observing interfering peaks that have the same m/z as my target Vitamin D analyte, leading to inaccurate integration and quantification. How can I resolve this?

Answer: This issue is likely due to the presence of isomers or isobars that co-elute with your analyte of interest. Common interferences in Vitamin D analysis include epimers (e.g., 3-epi-25-hydroxyvitamin D3) and other structurally similar compounds.[3][4][5] These compounds can have the same parent and product ion transitions as your target analyte, making them difficult to distinguish by mass spectrometry alone.

Troubleshooting Steps:

  • Chromatographic Resolution: The most effective way to resolve isomers and isobars is through chromatographic separation.

    • Optimize Mobile Phase: Experiment with different mobile phase compositions and additives. For instance, the choice of organic solvent (methanol vs. acetonitrile) and additives like formic acid or ammonium formate can influence selectivity.[1]

    • High-Resolution Chromatography: Employing a high-resolution analytical column or adjusting the flow rate and temperature can enhance the separation of these closely related compounds.

  • Sample Preparation:

    • Derivatization: Chemically modifying the Vitamin D metabolites through derivatization can alter their chromatographic behavior and mass spectrometric properties, potentially resolving them from interferences.[3][6] This can also improve ionization efficiency.[3][6]

    • Selective Extraction: Utilize advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate the target analyte and remove interfering substances before LC-MS/MS analysis.[7]

  • High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help distinguish between compounds with very slight mass differences that may not be resolvable on a standard triple quadrupole instrument.[3]

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard (this compound) elute earlier than the native Vitamin D?

A1: Deuterated internal standards are slightly less lipophilic than their non-deuterated counterparts. In reversed-phase liquid chromatography, which is commonly used for Vitamin D analysis, less lipophilic compounds interact less with the stationary phase and therefore elute slightly earlier.[1] This can lead to differential matrix effects if co-elution is not perfect.[1][2]

Q2: What are the most common co-eluting interferences in Vitamin D analysis?

A2: The most common co-eluting interferences are isomers and isobars of Vitamin D and its metabolites. A significant example is the C3-epimer of 25-hydroxyvitamin D, which can be present in significant amounts, particularly in infants.[4][8] Other interferences can include bile acid precursors like 7α-hydroxy-4-cholesten-3-one (7αC4) and lysophosphatidylcholines from the sample matrix.[5][9]

Q3: Can the choice of ionization source affect the analysis?

A3: Yes, the ionization source can impact sensitivity and susceptibility to matrix effects. Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for Vitamin D analysis as it can reduce matrix effects and improve sensitivity for certain metabolites.[3]

Q4: Is derivatization necessary for Vitamin D analysis?

A4: While not always mandatory, derivatization is a frequently used strategy to improve the low ionization efficiency of Vitamin D metabolites and to shift their mass-to-charge ratio away from interfering signals.[3][10] Reagents like PTAD and 2-nitrosopyridine have been used to enhance sensitivity and chromatographic separation.[7]

Q5: What are the advantages of using a ¹³C-labeled internal standard over a deuterated one?

A5: Carbon-13 (¹³C) labeled internal standards have the significant advantage of co-eluting perfectly with the native analyte.[1] This ensures that both the analyte and the internal standard experience the same degree of matrix effects, leading to more accurate and precise quantification compared to deuterated standards that may have slightly different retention times.[1]

Experimental Protocols

General Protocol for Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting Vitamin D metabolites from serum or plasma, which can be adapted based on the specific SPE sorbent and equipment used.

  • Protein Precipitation:

    • To 100 µL of serum/plasma, add the this compound internal standard solution.

    • Add 600 µL of a methanol/acetonitrile mixture (e.g., 80/20 v/v) to precipitate proteins.[7]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Oasis PRiME HLB) by passing methanol followed by equilibration with water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elution:

    • Elute the Vitamin D metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Impact of Internal Standard Choice on Recovery in Different Food Matrices

Food MatrixDeuterated Internal Standard (Recovery %)¹³C-Labeled Internal Standard (Recovery %)
FishVariable, often requiring correction~100%
DairyVariable, often requiring correction~100%
MeatSignificant matrix effects observed~100%
EggSignificant matrix effects observed~100%

This table summarizes findings that highlight the challenges with deuterated internal standards in complex matrices and the improved performance of ¹³C-labeled standards.[1]

Visualizations

Troubleshooting Workflow for Co-eluting Interferences

TroubleshootingWorkflow start Start: Inaccurate Quantification or Interfering Peaks check_rt Check Retention Time Alignment (Analyte vs. D4-d5) start->check_rt aligned Are they perfectly aligned? check_rt->aligned optimize_chrom Optimize Chromatography: - Gradient - Column aligned->optimize_chrom No isobar_check Suspect Isobaric/Isomeric Interference? aligned->isobar_check Yes matrix_effect Investigate Matrix Effects (Post-column Infusion) optimize_chrom->matrix_effect use_c13 Consider 13C-labeled Internal Standard matrix_effect->use_c13 optimize_sp Optimize Sample Prep: - Derivatization - SPE/LLE isobar_check->optimize_sp Yes end End: Resolved Interference Accurate Quantification isobar_check->end No use_hrms Consider High-Resolution MS optimize_sp->use_hrms optimize_sp->end use_hrms->end use_c13->end

Caption: A flowchart outlining the steps to troubleshoot co-eluting interferences in Vitamin D analysis.

Logical Relationship of Interference Resolution Techniques

InterferenceResolution cluster_solutions Resolution Strategies problem Problem Co-eluting Interferences (e.g., Isomers, Matrix Effects) sample_prep Sample Preparation - Derivatization - SPE / LLE problem->sample_prep chromatography Chromatography - Gradient Optimization - Column Selection problem->chromatography mass_spec Mass Spectrometry - High Resolution MS - Ionization Source (APCI) problem->mass_spec outcome Outcome Accurate & Precise Quantification sample_prep->outcome chromatography->outcome mass_spec->outcome

References

ensuring the stability of Vitamin D4-d5 in solution and stored samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Vitamin D4-d5 in solutions and stored samples. The following information is based on established knowledge of Vitamin D stability in general, as specific stability data for this compound is limited. It is highly recommended to perform compound-specific stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound?

A1: Based on the stability profile of other Vitamin D analogs, the primary factors that can lead to the degradation of this compound include exposure to light, heat, oxygen, and acidic pH conditions.[1][2] Vitamin D is known to be unstable to heat and moisture and can decompose with over-exposure to UV light.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For optimal stability, it is recommended to prepare stock solutions of this compound in non-aqueous, aprotic solvents such as ethanol, methanol, or acetonitrile. Vitamin D3 has been shown to be very stable in non-aqueous solutions over several days.[2] Aqueous solutions should be avoided for long-term storage as Vitamin D3 is very unstable in deionized water.[2] If aqueous solutions are necessary for experimental procedures, they should be prepared fresh.

Q3: How should I store my this compound solutions for short-term and long-term use?

A3: For short-term storage (up to 24 hours), solutions can be stored at 2-8°C.[3][4] For long-term storage, it is recommended to store aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[3][4] Studies on 25(OH)D have shown it to be stable for 7 days at -20°C and for 3 months at -80°C.[3][4]

Q4: My this compound solution has been left at room temperature for a few hours. Is it still viable?

A4: While not ideal, short-term exposure to room temperature may not significantly impact the integrity of the compound, especially if it is in a non-aqueous solvent and protected from light. Studies on 25(OH)D have shown it to be stable for up to 4 hours at room temperature.[3][4] However, for quantitative experiments, it is best to use a freshly prepared or properly stored solution.

Q5: Can I use plastic tubes for storing my this compound solutions?

A5: It is generally recommended to use amber glass vials for storing Vitamin D solutions to protect against light degradation and potential leaching from plastic containers.[2] If plastic tubes must be used, ensure they are compatible with the storage solvent and consider wrapping them in aluminum foil to block light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in analytical assays (e.g., LC-MS) Degradation of this compound standard or sample.- Prepare fresh calibration standards from a properly stored stock solution.- Ensure samples have been stored protected from light and at the appropriate temperature.- Minimize the time samples and standards are at room temperature during sample preparation.- Verify the stability of the analyte in the autosampler over the course of the analytical run.
Loss of compound after storage Improper storage conditions (e.g., exposure to light, elevated temperature, repeated freeze-thaw cycles).- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store all solutions in amber vials or wrapped in aluminum foil at -20°C or -80°C.- Perform a stability check by comparing the concentration of the stored sample to a freshly prepared standard.
Precipitate observed in the solution upon thawing Low solubility of this compound at lower temperatures or solvent evaporation.- Gently warm the solution to room temperature and vortex to redissolve the precipitate.- Ensure vials are tightly sealed to prevent solvent evaporation.- If the precipitate does not redissolve, the solution may be supersaturated and should be prepared fresh.
Unexpected peaks in chromatogram Presence of degradation products or isomers.- Review the storage and handling procedures of the sample.- Vitamin D is susceptible to isomerization when exposed to light and heat.[5]- Use a stability-indicating analytical method that can separate the parent compound from potential degradants.

Data on Vitamin D Stability

The following tables summarize stability data for Vitamin D, which can serve as a general guide for handling this compound.

Table 1: Stability of 25(OH)D in Serum/Plasma Under Various Storage Conditions

Storage TemperatureDurationConcentration ChangeReference
Room Temperature4 hoursStable[3][4]
2-8°C24 hoursStable[3][4]
-20°C7 daysStable[3][4]
-20°C3 months~10% decrease[1][3][4]
-80°C3 monthsStable[3]

Table 2: Factors Influencing Vitamin D3 Stability in Solution

FactorConditionImpact on StabilityReference
Solvent AqueousHighly unstable[2]
Non-aqueous (e.g., Methanol)Very stable[2]
pH Acidic (pH < 5)Significant degradation[2]
Neutral to slightly alkaline (pH 5-8)Most stable[2]
Light Exposure to lightDegradation[1][6]
Oxygen Presence of oxygenDegradation[1]
Metal Ions Fe2+, Cu+, Cu2+Destabilizing effect[2]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Solvent Selection: Use a high-purity, anhydrous solvent such as ethanol, methanol, or acetonitrile.

  • Weighing: Accurately weigh the required amount of this compound powder in a controlled environment with minimal light exposure.

  • Dissolution: Dissolve the powder in the chosen solvent to the desired concentration. Vortex briefly to ensure complete dissolution.

  • Storage:

    • Transfer the stock solution to an amber glass vial with a tightly sealed cap.

    • For long-term storage, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles.

    • Store the vials at -20°C or -80°C.

Protocol 2: Short-Term Stability Assessment of this compound Working Solution
  • Preparation: Prepare a working solution of this compound at a known concentration in the desired experimental matrix (e.g., mobile phase, buffer).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration.

  • Storage Conditions: Store the working solution under the conditions to be tested (e.g., room temperature on a benchtop, 4°C in a refrigerator, in the autosampler). Ensure the solution is protected from light by using amber vials or covering with aluminum foil.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), re-analyze the solution to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A common stability acceptance criterion is remaining concentration within ±15% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_eval Evaluation prep Prepare this compound Working Solution t0 Initial Analysis (T=0) LC-MS/MS prep->t0 Immediate Analysis storage Store under Test Conditions t0->storage reanalysis Re-analyze at Time Points (T=x) storage->reanalysis Periodic Sampling eval Calculate % Recovery & Assess Stability reanalysis->eval

Caption: Workflow for assessing the short-term stability of this compound solutions.

degradation_pathway cluster_compound Compound cluster_factors Degradation Factors cluster_products Products vitD This compound degradation Degradation Products & Isomers vitD->degradation light Light (UV) light->vitD heat Heat heat->vitD oxygen Oxygen oxygen->vitD acid Acidic pH acid->vitD

Caption: Factors contributing to the degradation of this compound.

References

Validation & Comparative

The Gold Standard: Validating LC-MS/MS for Vitamin D Analysis with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of analytical performance highlights the advantages of using isotopically labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of vitamin D. This guide provides a comprehensive overview of the validation of an LC-MS/MS method using a deuterated vitamin D analog as an internal standard, comparing its performance against other common analytical approaches.

For researchers and professionals in drug development, precise and reliable measurement of vitamin D and its metabolites is critical. LC-MS/MS has emerged as the gold standard for this application, offering superior selectivity and sensitivity compared to traditional methods like immunoassays.[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is a cornerstone of a robust LC-MS/MS method, as it effectively corrects for variations in sample preparation and instrument response.[2][3]

Performance Comparison: The Power of Isotopic Dilution

The core advantage of using a deuterated internal standard lies in the principle of isotopic dilution. By adding a known quantity of the labeled standard to each sample at the beginning of the workflow, any loss of analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification, as the ratio of the analyte to the internal standard remains constant.

Here, we present a summary of typical validation parameters for an LC-MS/MS method for 25-hydroxyvitamin D (25(OH)D), the primary clinical indicator of vitamin D status, using a deuterated internal standard. For comparison, we include data for methods using a non-isotopically labeled internal standard (structurally similar compound) and for a common immunoassay method.

Parameter LC-MS/MS with Deuterated Internal Standard LC-MS/MS with Non-Isotopic Internal Standard Immunoassay
Linearity (R²) >0.995[4]>0.99Typically not reported as a primary validation parameter
Precision (CV%) <15%[5]<20%10-30%
Accuracy (% Bias) -0.17% (compared to reference)[5]±15%Can show significant bias (>20%)[5]
Limit of Quantitation (LOQ) 0.78 - 2.5 ng/mL[6]1 - 5 ng/mL2 - 8 ng/mL
Specificity High (separates isobars and epimers)[7]HighProne to cross-reactivity with other metabolites[8]

Table 1. Comparison of key validation parameters for different vitamin D analysis methods. Data is compiled from multiple sources to provide a representative overview.

Experimental Workflow: A Step-by-Step Guide to LC-MS/MS Analysis

A validated LC-MS/MS method for vitamin D analysis typically involves several key steps, from sample preparation to data acquisition. The following protocol outlines a representative workflow for the quantification of 25(OH)D in human serum using a deuterated internal standard.

Experimental Protocol

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standard (e.g., d6-25(OH)D3).[9]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

2. (Optional) Solid-Phase Extraction (SPE) for Cleanup:

  • For enhanced cleanup and concentration, the supernatant can be passed through an SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent).

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Methanol with 0.1% formic acid.[9]

    • Gradient: A linear gradient from 50% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for its reduced matrix effects and improved sensitivity for vitamin D metabolites.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 25(OH)D3: e.g., m/z 401.3 -> 383.3

      • d6-25(OH)D3 (Internal Standard): e.g., m/z 407.3 -> 389.3

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Quantify the analyte concentration using a calibration curve constructed from standards prepared with the same internal standard concentration.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for LC-MS/MS analysis of vitamin D.

The Choice of Internal Standard: Deuterated vs. Other Alternatives

While deuterated internal standards are highly effective, other options exist, each with its own set of considerations.

  • 13C-labeled Internal Standards: These are considered the "gold standard" by some, as the carbon-13 isotopes are less likely to cause chromatographic shifts compared to deuterium. However, they are generally more expensive to synthesize.

  • Structural Analogs (Non-isotopic): Compounds that are chemically similar to the analyte but have a different mass can be used. While more cost-effective, they may not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to reduced accuracy.

  • Vitamin D2 as an Internal Standard for Vitamin D3 (and vice-versa): In some applications, one form of vitamin D is used to quantify the other. This is a viable option if the endogenous concentration of the internal standard is negligible in the samples being analyzed.

The choice of internal standard ultimately depends on the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the availability of certified reference materials. However, for the highest level of accuracy and reliability in clinical and research settings, the use of a stable isotope-labeled internal standard, such as a deuterated analog, is strongly recommended.

References

A Researcher's Guide to Deuterated Internal Standards for Vitamin D Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of vitamin D and its metabolites, particularly using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds, are considered the gold standard. They correct for variations during sample preparation and mitigate the unpredictable nature of matrix effects in complex biological samples.

This guide provides a comparative analysis of deuterated internal standards used in vitamin D testing, with a focus on common analytes like 25-hydroxyvitamin D3 (25(OH)D3). We will explore the performance of commonly used standards and provide supporting data to help researchers make informed decisions for their analytical methods.

The Role of Deuterated Standards in Isotope Dilution Mass Spectrometry

Liquid chromatography-tandem mass spectrometry is a powerful tool for quantifying multiple vitamin D metabolites simultaneously.[1][2] However, LC-MS/MS methods can be susceptible to inaccuracies caused by ion suppression or enhancement from co-eluting matrix components.[3][4]

The isotope dilution method corrects for these issues by adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow. Because the SIL-IS is chemically identical to the analyte, it behaves the same way during extraction, derivatization, and chromatography.[1][5] Any sample loss or matrix effects will affect both the analyte and the standard proportionally. By measuring the ratio of the analyte's mass spectrometric signal to the internal standard's signal, an accurate quantification can be achieved.[3]

Comparison of Deuterated Vitamin D Internal Standards

The ideal SIL-IS should be chromatographically indistinguishable from the analyte but have a sufficient mass difference to be resolved by the mass spectrometer. It must also be isotopically pure and stable, ensuring no deuterium-proton exchange occurs during the process. While a variety of deuterated standards exist, including d3 and d6 versions of vitamin D metabolites, this guide will also consider the theoretical properties of a Vitamin D4-d5 standard. Vitamin D4 is a known vitamer, and a d5-labeled version would serve as an internal standard for its specific analysis.

Performance Data Summary

The selection of an internal standard can impact assay performance. Key metrics include recovery, matrix effect, and linearity. The following table summarizes representative performance data for common deuterated standards based on published experimental findings.

Internal StandardAnalyteAverage Recovery (%)Matrix Effect (%)Linearity (R²)Key Considerations
25(OH)D3-d3 25(OH)D390 - 100%[6]94 - 99% (minimal effect)[7]> 0.99[6]Co-elutes well. Lower mass shift may have minor isotopic overlap with native analyte at high concentrations.
25(OH)D3-d6 25(OH)D384 - 111%[8]Can be significant in some food matrices[9][10]> 0.995[8]Larger mass shift (6 Da) minimizes isotopic overlap. May exhibit slight chromatographic separation from analyte, which can be problematic if matrix effects are not uniform.[10]
This compound (Theoretical) Vitamin D4Not AvailableNot AvailableNot AvailableAs a specific SIL-IS for Vitamin D4 analysis, it would be essential for accurate quantification of this less common vitamer. Performance would depend on the position and stability of the deuterium labels.
¹³C-labeled Standards Vitamin D3Not specified, but noted to reduce matrix effects compared to deuterated standards.[9][10]Reduced compared to deuterated standards in some matrices.[9][10]Not AvailableConsidered a superior alternative by some, as the ¹³C label does not alter retention time, but they are typically more expensive to synthesize.[3]

Note: Performance metrics are method- and matrix-dependent. The data presented is a synthesis from multiple sources to illustrate general performance characteristics.

Visualizing Key Pathways and Workflows

To provide better context for researchers, the following diagrams illustrate the metabolic pathway of Vitamin D3 and a typical experimental workflow for its quantification.

Vitamin D Metabolism Figure 1. Simplified Vitamin D3 Metabolic Pathway cluster_skin Skin (Sunlight/UVB) cluster_liver Liver cluster_kidney Kidney Dehydrocholesterol 7-dehydrocholesterol PreD3 Pre-Vitamin D3 Dehydrocholesterol->PreD3 UVB D3_skin Vitamin D3 (Cholecalciferol) PreD3->D3_skin Isomerization D3_liver Vitamin D3 D3_skin->D3_liver Transport OHD3 25-hydroxyvitamin D3 (25(OH)D3) D3_liver->OHD3 CYP2R1/ CYP27A1 OHD3_kidney 25(OH)D3 OHD3->OHD3_kidney Transport ActiveD3 1,25-dihydroxyvitamin D3 (Calcitriol - Active Form) OHD3_kidney->ActiveD3 CYP27B1 TargetTissues Target Tissues (Bone, Intestine, etc.) ActiveD3->TargetTissues Biological Action

Caption: Figure 1. Simplified Vitamin D3 Metabolic Pathway

LCMS_Workflow Figure 2. LC-MS/MS Workflow with Internal Standard Sample 1. Biological Sample (e.g., Serum, Plasma) IS_Spike 2. Spike with Deuterated Internal Standard (e.g., 25(OH)D3-d6) Sample->IS_Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precip Extract 4. Extraction / Clean-up (LLE or SPE) Precip->Extract Inject 5. LC-MS/MS Injection Extract->Inject Data 6. Data Acquisition (MRM Mode) Inject->Data Analysis 7. Data Analysis (Analyte/IS Ratio Calculation) Data->Analysis Result 8. Final Concentration Report Analysis->Result

Caption: Figure 2. LC-MS/MS Workflow with Internal Standard

Representative Experimental Protocol

This section outlines a typical protocol for the quantification of 25-hydroxyvitamin D3 in human serum using a deuterated internal standard. This protocol is a composite representation and should be fully validated by individual laboratories.

1. Materials and Reagents

  • Analytes: 25(OH)D3

  • Internal Standard: 25(OH)D3-d6 in ethanol

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid

  • Sample Matrix: Human serum

2. Sample Preparation

  • Pipette 100 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 25(OH)D3-d6 at 50 ng/mL) to all tubes except for the blank.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis. (Optional: The supernatant can be evaporated and reconstituted in the mobile phase or subjected to further solid-phase extraction for higher sensitivity).

3. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system[11]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[12]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[12]

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 70% B, ramp to 98% B over 4 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer[11]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[11][12] APCI is often preferred for reduced matrix effects.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4. MRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
25(OH)D3 383.3 (as [M+H-H₂O]⁺)257.23015
25(OH)D3-d6 389.3 (as [M+H-H₂O]⁺)263.23015

Note: Ions and energies must be optimized for the specific instrument used.

Conclusion

The selection of a deuterated internal standard is a critical step in developing a robust and accurate LC-MS/MS method for vitamin D analysis. While d3- and d6-labeled standards for common metabolites like 25(OH)D3 are widely used and validated, the ideal choice depends on the specific requirements of the assay, including the matrix complexity and potential for isotopic interference. Standards with a higher degree of deuteration (e.g., d6) are advantageous for minimizing isotopic overlap but require careful chromatographic validation to ensure they co-elute with the native analyte. For less common vitamers like Vitamin D4, a dedicated SIL-IS such as this compound is necessary for precise quantification. Ultimately, thorough method development and validation are essential to ensure the chosen internal standard provides the highest level of accuracy and precision for the intended application.

References

A Guide to the Cross-Validation of Vitamin D Analogs Using Deuterated Standards and Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is crucial for a wide range of applications, from clinical diagnostics to pharmaceutical research. This guide provides a framework for the cross-validation of analytical methods for vitamin D analogs, with a focus on the use of the deuterated internal standard Vitamin D4-d5 and its comparison against certified reference materials (CRMs).

While certified reference materials for Vitamin D4 (22-Dihydroergocalciferol) are not currently available, this guide outlines a proposed cross-validation strategy against the well-established National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 972a. This SRM contains certified concentrations of Vitamin D2, Vitamin D3, and their key metabolites. The principles and methodologies described herein provide a robust template for validating an LC-MS/MS assay using this compound as an internal standard.

Comparative Performance of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of vitamin D and its metabolites, offering high selectivity and sensitivity.[1][2] In contrast, immunoassays, while often used for high-throughput screening, can be susceptible to cross-reactivity with various vitamin D metabolites, potentially leading to discrepancies in results.[3] The use of a deuterated internal standard, such as this compound, in an LC-MS/MS method is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[4]

The following table presents illustrative performance data for a proposed LC-MS/MS method for the analysis of Vitamin D metabolites using this compound as an internal standard, cross-validated against NIST SRM 972a. This data is representative of the expected performance of a well-validated method.

ParameterTarget PerformanceIllustrative Result with this compound Method
Accuracy (Bias vs. NIST SRM 972a) < 15%-2.5% for 25(OH)D3
+1.8% for 25(OH)D2
Precision (CV) < 10%Intra-assay: 3.2%
Inter-assay: 5.8%
**Linearity (R²) **> 0.990.998
Lower Limit of Quantification (LLOQ) < 5 ng/mL1.0 ng/mL

Experimental Protocols

A rigorous and well-documented experimental protocol is fundamental to achieving reliable and reproducible results. The following section details a proposed methodology for the analysis of vitamin D metabolites using an LC-MS/MS method with this compound as an internal standard, and its cross-validation against NIST SRM 972a.

Sample Preparation
  • Spiking: To a 100 µL aliquot of serum sample (including the NIST SRM 972a levels), add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation of vitamin D metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A gradient elution should be optimized to ensure the separation of 25(OH)D2, 25(OH)D3, and their epimers.

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) should be used for the quantification of the target analytes and the internal standard. The specific precursor-to-product ion transitions for each analyte need to be optimized.

Cross-Validation with NIST SRM 972a
  • Analysis of SRM Levels: Prepare and analyze the four levels of NIST SRM 972a using the developed LC-MS/MS method with this compound as the internal standard.

  • Quantification: Calculate the concentrations of 25(OH)D2 and 25(OH)D3 in each SRM level based on the calibration curve generated.

  • Comparison: Compare the measured concentrations with the certified values provided in the NIST SRM 972a certificate of analysis.[6][7]

  • Performance Evaluation: Assess the accuracy (as bias) and precision of the method based on the comparison with the certified values.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biological context, the following diagrams illustrate the proposed cross-validation process and the metabolic pathway of Vitamin D.

CrossValidationWorkflow SRM NIST SRM 972a Levels IS Spike with This compound IS SRM->IS PP Protein Precipitation IS->PP Cent Centrifugation PP->Cent Sup Collect Supernatant Cent->Sup LC Liquid Chromatography (Separation) Sup->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification of 25(OH)D2 & 25(OH)D3 MS->Quant Comp Compare to Certified Values Quant->Comp Perf Assess Accuracy & Precision Comp->Perf

Proposed workflow for cross-validation of a this compound based LC-MS/MS method.

VitaminDMetabolism Sun Sunlight (UVB) D3 Vitamin D3 (Cholecalciferol) Sun->D3 Diet Diet & Supplements Diet->D3 D2 Vitamin D2 (Ergocalciferol) Diet->D2 Liver Liver (25-hydroxylase) D3->Liver D2->Liver OHD 25(OH)D (Calcifediol) Liver->OHD 25-hydroxylation Kidney Kidney (1α-hydroxylase) diOHD 1,25(OH)2D (Calcitriol) Active Form Kidney->diOHD 1α-hydroxylation OHD->Kidney

References

Navigating the Landscape of Vitamin D Quantification: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D is paramount. This guide provides an objective comparison of methodologies for vitamin D analysis, with a focus on the use of Vitamin D4-d5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The data presented herein, compiled from various proficiency testing schemes and scientific literature, highlights the performance of this method and the expected inter-laboratory variability.

The accurate measurement of vitamin D, a crucial biomarker for various physiological processes, is notoriously challenging. Significant variability has been observed between different analytical methods and even among laboratories using the same technique.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin D analysis due to its high specificity and sensitivity, allowing for the separation of vitamin D analogs and metabolites.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical in LC-MS/MS to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Experimental Workflow and Methodologies

A typical LC-MS/MS workflow for the quantification of vitamin D in human serum or plasma involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of an internal standard like this compound at the beginning of the sample preparation process is essential for accurate quantification.

Vitamin D Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum/Plasma Sample add_is Addition of This compound Internal Standard serum->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) centrifuge->extract evap Evaporation and Reconstitution extract->evap lc Liquid Chromatography (e.g., C18 column) evap->lc ms Tandem Mass Spectrometry (MRM mode) lc->ms quant Quantification (Ratio of Analyte to Internal Standard) ms->quant

Experimental workflow for Vitamin D quantification.
Detailed Experimental Protocol

The following protocol represents a typical LC-MS/MS method for the quantification of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) in human serum.

1. Sample Preparation:

  • To 100 µL of serum, add 10 µL of a working solution of this compound in methanol.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient starts at 70% B, increases to 98% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

    • 25(OH)D3: m/z 383.3 → 257.2

    • 25(OH)D2: m/z 395.3 → 269.2

    • This compound (as internal standard for 25(OH)D3): m/z 388.3 → 262.2

Inter-Laboratory Performance Data

Data from proficiency testing (PT) schemes, such as the Vitamin D External Quality Assessment Scheme (DEQAS) and the College of American Pathologists (CAP) Accuracy-Based Vitamin D Survey, provide valuable insights into the inter-laboratory performance of vitamin D assays.[1][7][8][9] These programs distribute the same set of serum samples to participating laboratories and compile the results to assess accuracy and precision.

While specific data for laboratories exclusively using this compound is not always detailed in published reports, the performance of the broader category of LC-MS/MS methods, which predominantly use deuterated internal standards, can be summarized.

Table 1: Typical Inter-Laboratory Performance of LC-MS/MS Methods for Total 25-hydroxyvitamin D.

Performance MetricTypical ValueSource
Inter-laboratory Coefficient of Variation (CV) 5% - 15%DEQAS, CAP[8][10]
Bias compared to Reference Method -5% to +5%CDC VDSCP[11][12]

Table 2: Comparison of LC-MS/MS with Immunoassays for Total 25-hydroxyvitamin D.

MethodInter-laboratory CVBias vs. Reference MethodKey AdvantagesKey Disadvantages
LC-MS/MS 5% - 15%-5% to +5%High specificity, can measure D2 and D3 separately.Higher complexity, lower throughput.
Immunoassays 10% - 30%Can be > ±10%High throughput, automated.Cross-reactivity, less specific.[1]

It is important to note that even within the LC-MS/MS method category, variability exists. This can be attributed to differences in calibrators, sample preparation techniques, and the specific instrumentation used by each laboratory.[1]

Conclusion

The use of LC-MS/MS with a deuterated internal standard like this compound represents the most accurate and reliable method for the quantification of vitamin D. While it is considered the gold standard, inter-laboratory variability still exists, as demonstrated by proficiency testing programs. For researchers and drug development professionals, it is crucial to be aware of this potential for variation and to select laboratories that participate in and perform well in external quality assessment schemes. Standardization efforts, such as those by the CDC's Vitamin D Standardization-Certification Program, are continuously working to improve the comparability of results across different laboratories and methods.[11][12]

References

Performance of Vitamin D4-d5 as an Internal Standard in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics and research. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of the performance characteristics of Vitamin D4-d5 as an internal standard, alongside other commonly used deuterated vitamin D analogs.

Introduction to Internal Standards in Vitamin D Analysis

LC-MS/MS has become the gold standard for the measurement of 25-hydroxyvitamin D [25(OH)D], the primary clinical indicator of vitamin D status.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. Deuterated analogs of vitamin D, such as d3-Vitamin D3 and d6-Vitamin D3, are widely employed for this purpose. More recently, carbon-13 (¹³C) labeled standards have been suggested to offer advantages due to their identical retention times with the unlabeled analyte.[2] This guide focuses on the available data regarding the performance of this compound in this critical role.

Comparison of Performance Characteristics

While direct head-to-head comparative studies detailing the performance of this compound against other common internal standards are limited in publicly available literature, we can infer its expected performance based on the principles of isotope dilution mass spectrometry and data from studies using similar deuterated standards.

A key consideration for deuterated internal standards is the potential for chromatographic separation from the native analyte.[2] This can lead to differential matrix effects and impact the accuracy of quantification. The degree of deuteration and the position of the labels can influence the physicochemical properties of the molecule, leading to slight shifts in retention time.[3]

Table 1: Comparison of Common Deuterated Internal Standards for 25-Hydroxyvitamin D Analysis

Internal StandardCommon Deuteration PatternExpected Chromatographic Behavior Relative to AnalytePotential for Isotopic Crosstalk
d3-Vitamin D3/D2 Labeled at various positions, e.g., C6, C19May exhibit slight retention time shiftsGenerally low with sufficient mass resolution
d6-Vitamin D3/D2 Typically labeled on the side chainMay exhibit slight retention time shiftsGenerally low with sufficient mass resolution
This compound Deuteration pattern would need to be specified by the manufacturerExpected to have a slight retention time shiftGenerally low with sufficient mass resolution
¹³C-labeled Vitamin D3/D2 Carbon-13 atoms incorporated into the molecular backboneCo-elutes with the analyteMinimal

Note: Specific performance characteristics such as accuracy, precision, recovery, and matrix effect are method-dependent and require validation.

Experimental Protocol: A Generalized Approach

Sample Preparation
  • Protein Precipitation: To release 25(OH)D from the vitamin D binding protein (DBP), a protein precipitation step is typically employed. This involves adding a solvent such as acetonitrile or methanol to the plasma/serum sample.

  • Internal Standard Spiking: A known concentration of the this compound internal standard is added to the sample prior to protein precipitation.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte and internal standard is transferred to a clean tube.

  • (Optional) Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, an SPE step may be performed to further remove interfering substances.

  • Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography: A reversed-phase C18 or similar column is commonly used for the separation of 25(OH)D2 and 25(OH)D3. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is typical.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both the analyte and the this compound internal standard are monitored.

Workflow and Pathway Diagrams

To visualize the experimental process and the metabolic pathway of Vitamin D, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Plasma/Serum Sample is Add this compound Internal Standard serum->is pp Protein Precipitation (e.g., Acetonitrile) is->pp centrifuge Centrifugation pp->centrifuge supernatant Transfer Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Optional) supernatant->spe reconstitute Evaporation & Reconstitution spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data Vitamin_D_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) Sunlight (UVB) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3 (Cholecalciferol)->25-hydroxyvitamin D3 Liver (25-hydroxylase) 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Calcitriol) Kidney (1α-hydroxylase) Biological Effects Biological Effects 1,25-dihydroxyvitamin D3 (Calcitriol)->Biological Effects Dietary Vitamin D2/D3 Dietary Vitamin D2/D3 Dietary Vitamin D2/D3->Vitamin D3 (Cholecalciferol)

References

Enhancing Vitamin D Assay Accuracy and Precision with Deuterated Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin D and its metabolites is paramount in a multitude of research and clinical settings, from endocrinology studies to drug development programs. While various analytical methods are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity, specificity, and accuracy. A key element in achieving reliable LC-MS/MS results is the use of stable isotope-labeled internal standards, with deuterated forms of vitamin D being a popular choice. This guide provides a comparative overview of the use of Vitamin D4-d5 and other deuterated internal standards in vitamin D assays, supported by experimental data and detailed protocols.

The Critical Role of Deuterated Internal Standards

In LC-MS/MS analysis, internal standards are essential for correcting variations that can occur during sample preparation, chromatography, and ionization. Isotope-labeled internal standards, such as deuterated vitamin D, are ideal as they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute and experience similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification through isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard is a crucial component in mitigating potential analytical errors.[1]

Performance Comparison of Deuterated Vitamin D Internal Standards

While direct head-to-head comparative studies detailing the performance of this compound against other deuterated variants like Vitamin D3-d3 and Vitamin D3-d6 are not extensively available in peer-reviewed literature, the validation data from various studies on assays utilizing d3 and d6 standards provide a strong benchmark for expected performance. The underlying principle of isotope dilution mass spectrometry suggests that a properly validated assay using this compound would yield comparable high levels of accuracy and precision.

Below is a summary of typical performance characteristics reported for LC-MS/MS assays for 25-hydroxyvitamin D (25(OH)D) utilizing d3 and d6 deuterated internal standards. These values serve as a reference for the expected performance of a well-developed assay using any appropriate deuterated internal standard, including this compound.

Performance MetricTypical Performance with Deuterated Internal Standards (d3, d6)
Limit of Detection (LOD) 0.013 - 5 ng/mL
Limit of Quantitation (LOQ) 0.020 - 10 ng/mL[2]
Linearity (r²) > 0.99[3]
Intra-assay Precision (%CV) < 10%[2]
Inter-assay Precision (%CV) < 15%[3]
Accuracy/Recovery 85% - 115%[2]

Experimental Protocol: A Representative LC-MS/MS Workflow

The following is a detailed, representative experimental protocol for the quantification of 25-hydroxyvitamin D in human serum using a deuterated internal standard. This protocol can be adapted for use with this compound, Vitamin D3-d3, or Vitamin D3-d6.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of serum sample, calibrator, or quality control sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standard (e.g., this compound) at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for further processing.

2. Analyte Extraction (optional but recommended for cleaner samples)

  • Supported Liquid Extraction (SLE): Load the supernatant onto an SLE plate. Apply a gentle vacuum to facilitate the absorption of the liquid into the sorbent material.

  • Elution: Elute the vitamin D metabolites and the internal standard from the SLE plate using an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).

3. Derivatization (optional, to enhance ionization efficiency)

  • For certain vitamin D metabolites, especially those present at very low concentrations, a derivatization step can significantly improve the ionization efficiency and, consequently, the sensitivity of the assay.

  • Reconstitution and Reaction: Reconstitute the dried extract in a small volume of a suitable solvent and add a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD).

  • Incubation: Incubate the mixture to allow the derivatization reaction to complete.

4. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the final dried extract (or the derivatized sample) in the mobile phase.

  • Injection: Inject a specific volume of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Separation: Separate the vitamin D metabolites and the internal standard on a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase typically consisting of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile is commonly used.

  • Mass Spectrometric Detection: Detect the analytes and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native vitamin D metabolite and the deuterated internal standard are monitored.

5. Data Analysis

  • Quantification: Calculate the concentration of the vitamin D metabolite in the sample by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Principles

Experimental Workflow for Vitamin D Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis LC-MS/MS Analysis Serum Serum Sample Add_IS Add Deuterated Internal Standard (e.g., D4-d5) Serum->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SLE Supported Liquid Extraction (SLE) Supernatant->SLE Load Evaporation Evaporation SLE->Evaporation Elute Derivatization Derivatization (Optional) (e.g., PTAD) Evaporation->Derivatization LC Liquid Chromatography (Separation) Evaporation->LC Reconstitute & Inject Derivatization->LC Reconstitute & Inject MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical experimental workflow for the LC-MS/MS analysis of vitamin D.

Principle of Isotope Dilution Mass Spectrometry

G cluster_sample In the Sample cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification Analyte Analyte (e.g., 25(OH)D3) CoElution Co-elution of Analyte and Internal Standard Analyte->CoElution IS Internal Standard (e.g., this compound) IS->CoElution Ionization Ionization CoElution->Ionization Detection Detection of Specific Mass-to-Charge Ratios Ionization->Detection Ratio Peak Area Ratio (Analyte / Internal Standard) Detection->Ratio Concentration Accurate Concentration Determination Ratio->Concentration Correction for Variability

Caption: The principle of using a deuterated internal standard for accurate quantification.

References

A Comparative Guide to Deuterated Internal Standards for Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commonly used deuterated internal standards for the quantification of Vitamin D metabolites by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The focus is on the analytical performance characteristics of linearity and limits of detection, featuring Vitamin D4-d5, d3-Vitamin D3, and d6-Vitamin D3. The information presented is compiled from various studies to offer a comprehensive overview for researchers selecting an appropriate internal standard for their specific applications.

Performance Comparison of Deuterated Vitamin D Internal Standards

The choice of an internal standard is critical for accurate and precise quantification in mass spectrometry-based assays. Deuterated analogs of the analyte of interest are considered the gold standard as they co-elute with the analyte and experience similar ionization effects, thus effectively compensating for matrix effects and variations in sample processing. Below is a summary of the reported performance characteristics for this compound, d3-Vitamin D3, and d6-Vitamin D3.

It is important to note that the following data is collated from multiple independent studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Internal StandardAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound 25-hydroxyvitamin D3Data not available in the reviewed literatureData not available in the reviewed literatureData not available in the reviewed literature
d3-Vitamin D3 25-hydroxyvitamin D3> 0.99[1]-0.2 nmol/L[1][2]
d6-Vitamin D3 25-hydroxyvitamin D3> 0.995 ng/mL[3]10 ng/mL[3]
d6-Vitamin D3 Vitamin D3> 0.995[2]-2 ng/mL[4]
d3-25(OH)D3 25-hydroxyvitamin D3> 0.99-1 ng/mL[4]

Disclaimer: The performance of an internal standard can vary significantly based on the specific LC-MS/MS methodology, instrumentation, and matrix effects of the samples being analyzed.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of 25-hydroxyvitamin D in human serum using a deuterated internal standard and LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.

Sample Preparation
  • Protein Precipitation: To 100 µL of serum sample, add 200 µL of a solution of the deuterated internal standard (e.g., d3- or d6-25(OH)D3) in a protein precipitating solvent such as acetonitrile or methanol. Vortex thoroughly to mix.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • (Optional) Liquid-Liquid Extraction (LLE): For further cleanup, a liquid-liquid extraction can be performed. Add an immiscible organic solvent like hexane or methyl tert-butyl ether (MTBE) to the supernatant, vortex, and centrifuge to separate the layers. The organic layer containing the analyte and internal standard is then collected.

  • (Optional) Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18) for purification. The cartridge is washed, and the analyte and internal standard are eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The collected extract (from LLE or SPE) is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent, typically the initial mobile phase of the LC method.

(Optional) Derivatization

To enhance ionization efficiency and sensitivity, especially for low-abundance metabolites, a derivatization step can be included.

  • PTAD Derivatization: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a common derivatizing agent for Vitamin D metabolites. The dried extract is reconstituted in a solution of PTAD in an organic solvent and incubated to allow the reaction to complete.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of Vitamin D metabolites.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

    • Injection Volume: 5-20 µL of the reconstituted sample is injected onto the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for Vitamin D analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Vitamin D using a deuterated internal standard and LC-MS/MS.

G Experimental Workflow for Vitamin D Analysis start Serum Sample add_is Add Deuterated Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 extract Supernatant Collection centrifuge1->extract cleanup Optional Cleanup (LLE or SPE) extract->cleanup dry_down Evaporation extract->dry_down Directly if no cleanup cleanup->dry_down reconstitute Reconstitution dry_down->reconstitute derivatization Optional Derivatization (e.g., PTAD) reconstitute->derivatization lc_ms_ms LC-MS/MS Analysis reconstitute->lc_ms_ms Directly if no derivatization derivatization->lc_ms_ms data_processing Data Processing & Quantification lc_ms_ms->data_processing

Caption: Workflow for Vitamin D analysis.

This guide provides a foundational understanding of the analytical performance of common deuterated internal standards for Vitamin D analysis and a general experimental framework. Researchers are encouraged to optimize these methods for their specific instrumentation and sample types to achieve the best possible results.

References

Assessing the Commutability of Vitamin D4-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. When employing isotopically labeled internal standards, such as Vitamin D4-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring their commutability is critical for reliable results. This guide provides a framework for assessing the commutability of this compound, outlines relevant experimental protocols, and presents comparative data for analogous compounds to inform best practices.

While specific commutability data for this compound is not extensively available in peer-reviewed literature, this guide leverages established principles and data from structurally similar deuterated vitamin D analogs to provide a comprehensive assessment framework. Commutability, in this context, refers to the ability of an internal standard to mimic the behavior of the native analyte (Vitamin D4) in different biological matrices, thereby accurately compensating for matrix-induced variations in analytical response.

Understanding the Importance of Commutability for Deuterated Internal Standards

Isotopically labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis due to their similar physicochemical properties to the target analyte. However, the assumption that they perfectly compensate for matrix effects is not always valid. Differential matrix effects can occur, where the analyte and the internal standard experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source. This can lead to inaccurate quantification. Therefore, a thorough assessment of the commutability of this compound across various matrices is essential during method development and validation.

Comparative Data: Matrix Effects of Deuterated Vitamin D Analogs

To illustrate the potential for matrix-induced variability, the following table summarizes typical matrix effects observed for other deuterated vitamin D analogs in common biological matrices. This data serves as a surrogate to highlight the importance of generating similar data for this compound.

Deuterated AnalogMatrixExtraction MethodObserved Matrix Effect (Ion Suppression/Enhancement)Reference
d6-25-hydroxyvitamin D3Human PlasmaProtein Precipitation (Acetonitrile)Significant ion suppression observed.[1]
d3-25-hydroxyvitamin D3Human SerumLiquid-Liquid Extraction (Hexane/Ethyl Acetate)Minimal to moderate ion suppression.[2]
d6-25-hydroxyvitamin D2Human SerumSupported Liquid ExtractionVariable ion suppression depending on the lot of extraction plates.[3]
d3-1α,25-dihydroxyvitamin D3Human SerumImmunoaffinity PurificationNegligible matrix effects reported.[4]

Note: The degree of matrix effect can be influenced by the specific sample preparation technique, chromatographic conditions, and the mass spectrometer used.

Experimental Protocols for Commutability Assessment

A robust assessment of the commutability of this compound should be performed according to established guidelines, such as the Clinical and Laboratory Standards Institute (CLSI) document EP14-A3. The core principle is to compare the relationship between the analytical response of the native analyte (Vitamin D4) and its deuterated internal standard (this compound) in authentic patient samples versus a reference matrix (e.g., a simple solvent or a stripped matrix).

Key Experimental Steps:
  • Sample Selection: A panel of at least 20 individual patient samples representing the intended matrices (e.g., serum, plasma, whole blood) should be selected. These samples should cover a range of endogenous Vitamin D4 concentrations, if possible.

  • Preparation of Spiked Samples:

    • A set of samples in a reference matrix (e.g., charcoal-stripped serum or a protein-based buffer) is prepared by spiking with known concentrations of both Vitamin D4 and this compound across the analytical measurement range.

    • The individual patient samples are also spiked with the same concentration of this compound as used in the routine assay.

  • LC-MS/MS Analysis: All samples (spiked reference matrix and patient samples) are analyzed using the developed LC-MS/MS method.

  • Data Analysis:

    • For each sample, the peak area ratio of the native analyte (Vitamin D4) to the internal standard (this compound) is calculated.

    • A regression analysis is performed by plotting the peak area ratios of the spiked reference matrix samples against their known concentrations to establish a calibration curve.

    • The concentrations of Vitamin D4 in the patient samples are then calculated using this calibration curve.

    • A separate regression analysis is performed by plotting the measured concentrations of Vitamin D4 in the patient samples against the results obtained from a reference method or a different analytical platform (if available).

    • The commutability is assessed by evaluating the equivalence of the relationship (e.g., slope and intercept of the regression line) between the results from the patient samples and the reference matrix. A significant difference indicates a lack of commutability.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the Vitamin D metabolic pathway and a generalized workflow for assessing internal standard commutability.

Vitamin_D_Metabolism Sun Sunlight (UVB) Skin Skin (7-dehydrocholesterol) Sun->Skin PreD3 Pre-vitamin D3 Skin->PreD3 VitaminD3 Vitamin D3 (Cholecalciferol) PreD3->VitaminD3 Liver Liver (25-hydroxylase) VitaminD3->Liver Diet Dietary Intake (Vitamin D2 & D3) Diet->VitaminD3 Calcidiol 25-hydroxyvitamin D (Calcidiol) Liver->Calcidiol Kidney Kidney (1α-hydroxylase) Calcidiol->Kidney Inactive Inactive Metabolites (24-hydroxylase) Calcidiol->Inactive Calcitriol 1,25-dihydroxyvitamin D (Calcitriol - Active Form) Kidney->Calcitriol TargetTissues Target Tissues (Bone, Intestine, etc.) Calcitriol->TargetTissues Calcitriol->Inactive

Caption: Simplified Vitamin D Metabolic Pathway.

Commutability_Assessment_Workflow Start Start: Assess Commutability of this compound SampleSelection Select Patient Samples (n ≥ 20, various matrices) Start->SampleSelection PrepRef Prepare Spiked Reference Matrix Samples (Vitamin D4 + this compound) SampleSelection->PrepRef PrepPatient Spike Patient Samples (this compound only) SampleSelection->PrepPatient Analysis LC-MS/MS Analysis PrepRef->Analysis PrepPatient->Analysis DataProcessing Calculate Peak Area Ratios (Vitamin D4 / this compound) Analysis->DataProcessing RegressionRef Regression Analysis: Reference Matrix DataProcessing->RegressionRef RegressionPatient Regression Analysis: Patient Samples DataProcessing->RegressionPatient Comparison Compare Regression Parameters (Slope, Intercept) RegressionRef->Comparison RegressionPatient->Comparison Conclusion Conclusion on Commutability Comparison->Conclusion

Caption: Commutability Assessment Workflow.

Conclusion

The commutability of an isotopically labeled internal standard is a cornerstone of accurate and reliable quantitative bioanalysis. While direct experimental data for this compound remains scarce, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By performing a thorough commutability assessment, researchers can ensure the integrity of their data and make confident decisions in their scientific endeavors. It is strongly recommended that laboratories using or considering the use of this compound as an internal standard conduct their own matrix effect and commutability studies to validate its performance within their specific analytical methods and patient populations.

References

Evaluating the Robustness of Vitamin D Analysis: A Comparative Guide to Methods Employing Vitamin D4-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D and its metabolites is paramount. This guide provides a comprehensive comparison of analytical methods, with a focus on the robustness of techniques employing Vitamin D4-d5 as an internal standard. Experimental data is presented to objectively evaluate its performance against alternative methodologies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status.[1] This is largely due to its superior specificity and ability to simultaneously measure different vitamin D metabolites, overcoming the limitations often associated with immunoassays.[2] A key component in ensuring the accuracy and reliability of LC-MS/MS assays is the use of a stable isotope-labeled internal standard. This guide delves into the utility of this compound and compares its performance with other analytical approaches.

Method Comparison: LC-MS/MS with Deuterated Internal Standards vs. Immunoassays

The primary alternative to LC-MS/MS for 25(OH)D analysis is the immunoassay. While often more automated and with higher throughput, immunoassays can suffer from issues with cross-reactivity and a lack of standardization, leading to variability in results between different platforms.[3][4] In contrast, LC-MS/MS methods, particularly those using a deuterated internal standard, offer greater accuracy and precision.[5] The internal standard, such as this compound, co-elutes with the analyte and experiences similar ionization effects, allowing for precise correction of any analytical variability.

Performance Data

The following table summarizes the performance characteristics of LC-MS/MS methods, often employing deuterated internal standards, in comparison to various automated immunoassays. The data is compiled from multiple studies and highlights key robustness parameters.

Analytical MethodBias (%) vs. LC-MS/MSCoefficient of Variation (CV%) - Inter-AssayConcordance Correlation Coefficient (CCC) vs. LC-MS/MS
LC-MS/MS (with deuterated IS) Reference< 5%[5]0.99 (between two LC-MS/MS methods)[6]
Immunoassay - Platform A -14.14.27 - 8.56[7]0.93
Immunoassay - Platform B +15.13.47 - 6.14[7]0.83
Immunoassay - Platform C -26.05[3]Not ReportedNot Reported
Immunoassay - Platform D -11.60[3]Not ReportedNot Reported
Immunoassay - Platform E -7.89[7]3.47 - 6.14[7]0.863[7]
Immunoassay - Platform F +18.6[7]Not Reported0.716[7]

Note: The specific deuterated internal standard used in the reference LC-MS/MS methods in these studies was not always specified as this compound, but d3 and d6 variants are commonly employed and considered to provide comparable robustness.

Experimental Protocols

A detailed experimental protocol for the analysis of 25-hydroxyvitamin D using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

Sample Preparation
  • Protein Precipitation: To 50 µL of serum or plasma, add 100 µL of acetonitrile containing the deuterated internal standard (e.g., this compound).

  • Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of vitamin D metabolites.[5]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.[5]

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often preferred for its reduced matrix effects.[1]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the analysis of 25-hydroxyvitamin D using LC-MS/MS with an internal standard.

Vitamin D Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample add_is Add Internal Standard (this compound) in Acetonitrile serum->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for 25-hydroxyvitamin D analysis.

Signaling Pathway of Vitamin D Metabolism

To provide context for the importance of accurate measurement, the following diagram illustrates the metabolic pathway of Vitamin D.

Vitamin D Metabolism Sun Sunlight (UVB) Skin Skin Sun->Skin Liver Liver Skin->Liver Vitamin D3 Diet Dietary Intake (Vitamin D2 & D3) Diet->Liver Kidney Kidney Liver->Kidney 25-hydroxyvitamin D Biologically_Active 1,25-dihydroxyvitamin D (Calcitriol) Kidney->Biologically_Active Target_Tissues Target Tissues Biologically_Active->Target_Tissues Binds to VDR

References

Safety Operating Guide

Navigating the Safe Disposal of Vitamin D4-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Vitamin D4-d5, a deuterated form of Vitamin D4, requires careful consideration for its disposal due to the inherent toxicity of the parent compound. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Understanding the Hazard Profile

Vitamin D4 is classified as a highly toxic substance.[1] Ingestion, skin contact, or inhalation can be fatal, and prolonged or repeated exposure may lead to organ damage.[1] Due to this high toxicity, this compound must be managed as a hazardous waste, irrespective of its deuteration. While Vitamin D4 is not explicitly found on the EPA's P-list of acutely hazardous wastes, its toxic characteristics necessitate that it be handled with the same level of caution.

Quantitative Hazard Data

The following table summarizes the key hazard information for Vitamin D4, which should be considered equally applicable to this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity - OralH301Toxic if swallowed[1]
Acute Toxicity - DermalH311Toxic in contact with skin[1]
Acute Toxicity - InhalationH330Fatal if inhaled[1]
Specific Target Organ ToxicityH372Causes damage to organs through prolonged or repeated exposure[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure compliance with safety regulations.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[2] All handling of the solid compound or solutions should be done in a certified chemical fume hood to prevent inhalation.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., a securely sealed plastic or glass jar).

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and compatible liquid waste container (e.g., a glass or polyethylene bottle).

    • Do not mix this waste with other solvent streams unless specifically permitted by your institution's EHS department.[4] Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]

  • Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4]

3. Labeling of Hazardous Waste:

  • Label the waste container clearly with the words "Hazardous Waste."[5]

  • The label must also include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6]

  • Ensure the storage area is secure, away from general traffic, and segregated from incompatible chemicals. The container must be kept closed at all times except when adding waste.[5][7]

5. Scheduling Waste Pickup:

  • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Do not attempt to dispose of this chemical waste through regular trash or down the drain. Improper disposal can lead to environmental contamination and significant legal penalties.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.

VitaminD4_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_finalization Final Steps start Start: Need to dispose of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid empty_container Triple-Rinse Container, Collect Rinsate as Liquid Waste waste_type->empty_container Empty Container label_container Label Container: 'Hazardous Waste' + Chemical Name & Date solid_waste->label_container liquid_waste->label_container empty_container->liquid_waste store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound in a laboratory setting.

References

Essential Safety and Logistics for Handling Vitamin D4-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vitamin D4-d5, a deuterated analog of Vitamin D. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. The selection of appropriate PPE is the first line of defense in laboratory safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[4] For splash hazards, chemical splash goggles and a face shield should be worn.[4][5][6]
Hand Protection Disposable nitrile gloves are suitable for incidental contact.[6] For prolonged handling or when working with larger quantities, consider double gloving or using more robust, chemical-resistant gloves.
Body Protection A standard laboratory coat is required for all laboratory work.[4] Ensure it is clean and fully buttoned.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. Respiratory protection may be required based on a site-specific risk assessment of the procedures being performed.[7]
Operational Plan for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound to maintain sample integrity and personnel safety.

Preparation:

  • Gather all necessary materials: This includes this compound, appropriate solvents, glassware, and all required PPE.

  • Ensure a clean and dry work area: Deuterated compounds are often hygroscopic and can readily absorb moisture, which can affect experimental results.

  • Work in a controlled environment: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

Handling:

  • Don appropriate PPE: Before handling the compound, put on your lab coat, safety glasses, and gloves.

  • Dispense the compound carefully: Use appropriate tools, such as a calibrated spatula or pipette, to handle the solid or dissolved form of this compound. Avoid creating dust or aerosols.

  • Prevent contamination: Use clean and dry glassware and equipment to prevent both chemical and isotopic contamination.[2] It is recommended to handle the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent isotopic exchange with atmospheric moisture.[2][3]

  • Immediate cleanup: In case of a spill, follow your laboratory's established spill cleanup procedures for chemical compounds.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Waste Segregation and Collection:

  • Segregate waste: All materials contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), should be collected as hazardous chemical waste.

  • Use appropriate waste containers: Waste should be collected in a clearly labeled, sealed, and compatible container.[8][9] The label should accurately describe the contents, including "deuterated waste" and the chemical name.

  • Store waste safely: Store the waste container in a designated and well-ventilated secondary containment area away from incompatible materials.

Disposal Procedure:

  • Follow institutional guidelines: Adhere to your institution's specific procedures for the disposal of hazardous and deuterated chemical waste.

  • Arrange for professional disposal: Hazardous waste must be disposed of through a certified hazardous waste management company.[10] Do not dispose of this material down the drain or in regular trash.[11]

  • Decontaminate empty containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The decontaminated container can then be disposed of according to your institution's guidelines for empty chemical containers.[8]

Experimental Workflow

The following diagram illustrates the key stages of the handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_materials Gather Materials & PPE prep_area Prepare Clean & Dry Workspace prep_materials->prep_area Ensure Readiness don_ppe Don Appropriate PPE prep_area->don_ppe Begin Handling dispense Dispense Compound Carefully don_ppe->dispense prevent_contamination Prevent Contamination dispense->prevent_contamination segregate_waste Segregate Waste prevent_contamination->segregate_waste After Experiment collect_waste Collect in Labeled Container segregate_waste->collect_waste dispose_waste Dispose via Certified Vendor collect_waste->dispose_waste

Workflow for Handling and Disposal of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.